2,6-Dibromo-4-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIROHVRVQMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219972 | |
| Record name | 2,6-Dibromo-p-toluidine | |
| Source | EPA DSSTox | |
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Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-24-7 | |
| Record name | 2,6-Dibromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dibromo-p-toluidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6968-24-7 | |
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| Record name | 2,6-Dibromo-p-toluidine | |
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| Record name | 2,6-dibromo-p-toluidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.439 | |
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| Record name | 2,6-DIBROMO-P-TOLUIDINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG4229W2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Data of 2,6-Dibromo-4-methylaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromo-4-methylaniline, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | s | 2H | Ar-H |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~2.2-2.4 | s | 3H | -CH₃ |
Note: Predicted values are based on the analysis of structurally similar compounds. The broadness of the -NH₂ peak can be influenced by solvent and concentration.
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-NH₂ |
| ~138 | C-CH₃ |
| ~130 | C-H |
| ~110 | C-Br |
| ~20 | -CH₃ |
Note: Predicted values are based on established increments for substituted benzene (B151609) rings.
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600 | Strong | N-H bend |
| 1450-1550 | Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-N stretch |
| 550-750 | Strong | C-Br stretch |
Note: Data is based on typical absorption regions for the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) has gas-phase IR spectrum data available for this compound.[1][2]
Table 4: MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 263, 265, 267 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |
| 184, 186 | Medium | [M - Br]⁺ |
| 105 | High | [M - 2Br]⁺ |
| 90 | Medium | [C₇H₆]⁺ |
Note: The mass spectrum of this compound is available in the NIST database.[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern for fragments containing two bromine atoms, and an M, M+2 pattern for fragments containing one bromine atom.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer is employed for both ¹H and ¹³C NMR analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used for analysis.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
GC-MS Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 100 °C and ramping to 280 °C.
-
Carrier Gas: Helium is commonly used.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method.
-
Mass Range: A scan range of m/z 40-500 is generally appropriate to detect the molecular ion and key fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dibromo-4-methylaniline (CAS No: 6968-24-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.
Chemical Identity and Structure
This compound, also known as 2,6-dibromo-p-toluidine or 3,5-dibromo-4-aminotoluene, is an aromatic amine. Its structure consists of a toluene (B28343) backbone with two bromine atoms ortho to the amino group.
Molecular Formula: C₇H₇Br₂N[1]
Molecular Weight: 264.95 g/mol [2]
Canonical SMILES: Cc1cc(Br)c(N)c(Br)c1
InChI Key: ATDIROHVRVQMRO-UHFFFAOYSA-N[1]
The solid-state structure of this compound has been established by single-crystal X-ray diffraction. The analysis reveals that the bromine atoms are slightly displaced from the mean plane of the benzene (B151609) ring. The bond angles in the benzene ring show notable distortion from the ideal 120° due to steric hindrance. In the crystal structure, molecules are linked by weak N—H⋯N hydrogen bonds.[3]
Physical Properties
The physical properties of this compound are summarized in the table below, providing a clear reference for experimental planning and execution.
| Property | Value | Source(s) |
| Appearance | White to light yellow or cream-colored powder/crystals. | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 72.0 to 76.5 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 283.3 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Insoluble in water. | --INVALID-LINK-- |
| Density | 1.887 g/cm³ (Predicted) | --INVALID-LINK-- |
Chemical Properties and Reactivity
This compound serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the amino group and the bromine substituents.
-
Coupling Reagent: It is utilized as a coupling reagent in the spectrophotometric determination of carbaryl (B1668338) in various environmental samples.[4]
-
Suzuki Coupling: The compound undergoes Suzuki coupling reactions, for instance, with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one in the synthesis of dinuclear dichlorotitanium complexes.[4]
-
Intermediate for Synthesis: It is a precursor in the preparation of other complex molecules, such as 2-bromo-6-iodo-4-methylaniline.[4] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of p-toluidine.
General Procedure: p-Toluidine (1.07 g, 0.01 mol) is dissolved in chloroform (B151607) (CHCl₃) and stirred for 5 minutes at room temperature. N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) is then added to the solution. The reaction mixture is stirred for 30 minutes. After the reaction is complete, the mixture is filtered. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield this compound.[2]
Purification by Recrystallization
For purification, this compound can be recrystallized from a solution of 80% ethanol (B145695) and 20% distilled water. This process yields colorless single crystals in the form of needles.[3]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data Availability | Source |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available for reference. | --INVALID-LINK--[5] |
| Mass Spectrum (MS) | Electron ionization mass spectrum data is available. | --INVALID-LINK--[1] |
| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain but are referenced by some suppliers. | --INVALID-LINK-- |
| ¹³C NMR | Specific chemical shift data are not readily available in the public domain but are referenced by some suppliers. | --INVALID-LINK-- |
Safety and Handling
This compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
Biological Activity
There is no significant information available in the public domain regarding the specific biological activities or involvement of this compound in signaling pathways. Its primary role documented in the literature is that of a chemical intermediate.
Conclusion
This compound is a well-characterized chemical intermediate with established physical properties and synthetic routes. Its utility in the creation of more complex molecules for the pharmaceutical, agrochemical, and dye industries is significant. This guide provides foundational data for researchers and scientists working with this compound, though a lack of publicly available detailed NMR data necessitates empirical determination for rigorous structural confirmation. Standard safety protocols for handling harmful substances should be strictly adhered to when working with this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 2,6-Dibromo-4-methylaniline
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound (C₇H₇Br₂N), a compound of interest in organic chemistry and materials science. The solid-state structure has been elucidated by single-crystal X-ray diffraction, revealing key intramolecular and intermolecular interactions. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its structural features. All quantitative data are presented in standardized tables for clarity and comparative analysis.
Molecular Structure and Crystallographic Data
The molecular structure of this compound was determined by single-crystal X-ray diffraction analysis at 200 K.[1] The analysis revealed notable distortions in the C-C-C bond angles of the benzene (B151609) ring from the ideal 120°.[1] The bromine atoms are slightly displaced from the mean plane of the benzene ring.[1] A key feature is the presence of two short intramolecular N-H···Br contacts.[1]
In the crystal, molecules are linked by weak N-H···N hydrogen bonds, forming C(2) chains that propagate in the[2] direction.[1] These chains are arranged in a zigzag topology.[1]
Table 1: Crystal Data and Structure Refinement [1][3]
| Parameter | Value |
| Chemical Formula | C₇H₇Br₂N |
| Formula Weight ( g/mol ) | 264.96 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature (K) | 200 |
| Unit Cell Dimensions | |
| a (Å) | 4.3773 (7) |
| b (Å) | 13.585 (2) |
| c (Å) | 14.057 (3) |
| Volume (ų) | 835.9 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 2.105 |
| Absorption Coefficient (mm⁻¹) | 9.62 |
| F(000) | 504 |
| Crystal Size (mm) | 0.12 × 0.05 × 0.04 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 7550 |
| Independent Reflections | 1715 |
| R_int | 0.061 |
| Goodness-of-fit on F² | 0.91 |
| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.072 |
| R indices (all data) | R₁ = 0.072, wR₂ = 0.072 |
| Absolute Structure Parameter | 0.02 (2) |
Table 2: Hydrogen Bond Geometry (Å, °) [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1A···Br1 | 0.86 | 2.65 | 3.077 (4) | 112 |
| N1—H1B···Br2 | 0.86 | 2.64 | 3.072 (4) | 113 |
| N1—H1B···N1ⁱ | 0.86 | 2.38 | 3.120 (7) | 144 |
Symmetry code: (i) x-1/2, -y+1/2, -z+1
Experimental Protocols
Synthesis of this compound
A general synthetic route involves the bromination of p-toluidine (B81030).[4]
-
Dissolution: Dissolve p-toluidine (1.07 g, 0.01 mol) in chloroform (B151607) (CHCl₃) and stir for 5 minutes at room temperature.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the solution.
-
Reaction: Stir the reaction mixture for 30 minutes.
-
Purification: After filtration, concentrate the filtrate. The resulting mixture is then purified by column chromatography to yield this compound.[4]
Crystallization and X-ray Diffraction
-
Material Source: The title compound is commercially available.[1][5]
-
Purification for Crystallization: The compound was purified by recrystallization from a solution of 80% ethanol (B145695) and 20% distilled water.[1][5] This process yielded colorless, needle-shaped single crystals.[1][5]
-
Data Collection: A single crystal was mounted on a Bruker APEXII QUAZAR CCD diffractometer.[1] Data was collected at 200 K using graphite-monochromated Mo Kα radiation.[3]
-
Structure Solution and Refinement: The structure was solved using direct methods with the SIR92 program and refined on F² using the SHELXL2013 program.[5] Hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1]
Visualized Experimental Workflow and Structural Relationships
The following diagrams illustrate the key processes and structural interactions as determined by crystallographic analysis.
References
Solubility Profile of 2,6-Dibromo-4-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-Dibromo-4-methylaniline in common organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document summarizes known solubility characteristics, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound is a halogenated aromatic amine with the chemical formula C₇H₇Br₂N. Its structure, characterized by a methyl group and two bromine atoms on the aniline (B41778) ring, significantly influences its physicochemical properties, including its solubility. The presence of the bromine atoms increases the molecular weight and hydrophobicity, while the amino group can participate in hydrogen bonding.
Qualitative and Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred. The compound is known to be insoluble in water[1][2]. Its recrystallization from an 80% ethanol (B145695)/water mixture suggests that it is soluble in hot ethanol[3][4].
For structurally similar compounds, such as 2,6-dibromo-4-nitroaniline, good solubility has been observed in moderately polar to non-polar organic solvents like ethanol and acetone. Furthermore, the amino group suggests that the solubility of this compound may be enhanced in acidic solutions due to the formation of the corresponding ammonium (B1175870) salt.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |
| Water | H₂O | Polar Protic | Insoluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble at RT, Soluble when Heated |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble at RT, Soluble when Heated |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Non-polar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble |
| Acetic Acid | CH₃COOH | Polar Protic (Acidic) | Likely Soluble |
Note: "RT" refers to room temperature. The expected solubilities are based on general principles and data from structurally related compounds.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not fully dissolved, the mixture can be gently heated to assess temperature effects on solubility.
-
If the solid remains undissolved even after heating, the compound is considered "sparingly soluble" or "insoluble" in that solvent.
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a precise measurement of the equilibrium solubility of the compound at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker bath.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated in scientific literature, this guide provides a foundational understanding of its expected solubility profile based on its chemical structure and the properties of analogous compounds. The detailed experimental protocols offer a clear path for researchers to determine both qualitative and quantitative solubility in various organic solvents. This information is invaluable for the effective handling, purification, and application of this compound in research and development.
References
In-Depth Technical Guide: 2,6-Dibromo-4-methylaniline (CAS 6968-24-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,6-Dibromo-4-methylaniline (CAS 6968-24-7). This compound is a vital intermediate in the synthesis of a variety of organic molecules, finding utility in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its reactive bromine atoms and amino group make it a versatile building block for creating complex molecular architectures.[4] This document will detail its known characteristics and established experimental protocols to support its use in research and development.
Chemical and Physical Properties
This compound is a light brown crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 6968-24-7 | [1][2] |
| Molecular Formula | C₇H₇Br₂N | [1][2] |
| Molecular Weight | 264.95 g/mol | [5] |
| Appearance | Light brown crystalline powder | [2] |
| Melting Point | 74-76 °C | [2] |
| Boiling Point | 283.3 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water | [2] |
| Density | 1.887 g/cm³ | [2] |
| Flash Point | 125.2 °C | [2] |
| pKa | 0.91 ± 0.10 (Predicted) | [2] |
Spectral and Crystallographic Data
Detailed analytical data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.
-
Mass Spectrometry (MS): The electron ionization mass spectrum for this compound is also available on the NIST Chemistry WebBook.
-
X-ray Crystallography: The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystal system is orthorhombic, and the molecules are linked by weak N—H⋯N hydrogen bonds.[6] The bond angles in the benzene (B151609) ring show notable distortion from the ideal 120°.[6] A summary of key crystallographic data is presented in Table 2.
| Crystal Data Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [6] |
| Space Group | P2₁2₁2₁ | [6] |
| Unit Cell Dimensions | a = 4.3773(7) Å, b = 13.585(2) Å, c = 14.057(3) Å | [6] |
| Volume | 835.9(2) ų | [6] |
Synthesis
A common laboratory-scale synthesis of this compound involves the bromination of p-toluidine.
General Synthesis Protocol
A general procedure for the synthesis of this compound is as follows:
-
p-Toluidine is dissolved in a suitable solvent, such as chloroform.
-
The solution is stirred at room temperature.
-
N-Bromosuccinimide (NBS) (2 equivalents) is added to the solution.
-
The reaction mixture is stirred for a short period (e.g., 30 minutes).
-
After the reaction is complete, the mixture is filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.[7]
Applications in Research and Development
This compound serves as a versatile intermediate in several areas of chemical synthesis.
Intermediate for Biologically Active Molecules
Suzuki Coupling Reactions
The bromine atoms of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and other complex organic structures.[1] For example, it can undergo a Suzuki coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one in the synthesis of dinuclear dichlorotitanium complexes.[2]
Analytical Reagent
A significant application of this compound is as a coupling reagent in the spectrophotometric determination of the insecticide carbaryl (B1668338) in environmental samples.[1][5]
This method is based on the alkaline hydrolysis of carbaryl to 1-naphthol, which is then coupled with diazotized this compound to form a colored azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of carbaryl.
Reagents and Equipment:
-
Carbaryl standard solution
-
Sodium hydroxide (B78521) solution
-
This compound solution
-
Sodium nitrite (B80452) solution
-
Hydrochloric acid
-
UV-Vis Spectrophotometer
Procedure:
-
Hydrolysis of Carbaryl: An aliquot of the sample containing carbaryl is treated with sodium hydroxide solution to hydrolyze the carbaryl to 1-naphthol.
-
Diazotization: this compound is diazotized by reacting it with sodium nitrite in an acidic medium (hydrochloric acid) at low temperature (0-5 °C).
-
Coupling Reaction: The diazotized this compound is then added to the solution containing 1-naphthol. This coupling reaction forms a stable, colored azo dye.
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax).
-
Quantification: The concentration of carbaryl in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard carbaryl solutions.
Conclusion
This compound (CAS 6968-24-7) is a valuable and versatile chemical intermediate with established applications in organic synthesis and analytical chemistry. Its utility as a precursor for complex organic molecules makes it a compound of interest for researchers in drug discovery and agrochemical development. The detailed information on its properties and experimental protocols provided in this guide serves as a valuable resource for scientists and professionals working with this compound. Further research into its applications in the synthesis of novel, high-value molecules is warranted.
References
- 1. This compound | 6968-24-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 6. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. innospk.com [innospk.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-methylaniline using N-bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dibromo-4-methylaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The synthesis is achieved through the selective bromination of 4-methylaniline (p-toluidine) utilizing N-bromosuccinimide (NBS) as the brominating agent. This document details the experimental protocol, reaction mechanism, and characterization of the final product.
Overview of the Synthesis
The synthesis of this compound from 4-methylaniline is an electrophilic aromatic substitution reaction.[1] The amino group (-NH₂) and the methyl group (-CH₃) of the starting material are ortho-, para-directing and activating groups. The use of N-bromosuccinimide (NBS) allows for the selective dibromination at the ortho positions relative to the strongly activating amino group.[3]
The overall reaction is as follows:
C₇H₉N + 2 C₄H₄BrNO₂ → C₇H₇Br₂N + 2 C₄H₅NO₂
(4-methylaniline + 2 N-bromosuccinimide → this compound + 2 Succinimide)
Experimental Protocol
A general and effective procedure for the synthesis of this compound using NBS is outlined below.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylaniline (p-Toluidine) | 107.15 | 1.07 g | 0.01 |
| N-Bromosuccinimide (NBS) | 177.98 | 3.56 g | 0.02 |
| Chloroform (CHCl₃) | 119.38 | ~20 mL | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and flask
-
Rotary evaporator
-
Column chromatography setup or recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.07 g (0.01 mol) of 4-methylaniline in approximately 20 mL of chloroform.
-
Stir the solution at room temperature (20°C) for 5 minutes to ensure complete dissolution.[3]
-
Gradually add 3.56 g (0.02 mol) of N-bromosuccinimide to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.[3]
-
After the reaction is complete, filter the mixture to remove the succinimide (B58015) byproduct.
-
Concentrate the filtrate using a rotary evaporator to remove the chloroform.
-
Purify the crude product by either column chromatography or recrystallization.
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product with a reported yield of 75%.[3]
-
Recrystallization: Alternatively, the crude product can be purified by recrystallization from a mixture of 80% ethanol (B145695) and 20% distilled water.[4][5]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | 20°C (Room Temperature) | [3] |
| Reaction Time | 0.5 hours | [3] |
| Solvent | Chloroform | [3] |
| Product Yield | ||
| Yield | 75% | [3] |
| Physical Properties | ||
| Molecular Formula | C₇H₇Br₂N | [3][6] |
| Molecular Weight | 264.95 g/mol | [3] |
| Appearance | White to light brown crystalline powder | [7] |
| Melting Point | 72.0 to 76.0 °C | [7] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 7.32 (s, 2H, Ar-H), 4.34 (s, 2H, NH₂), 2.21 (s, 3H, CH₃) | [8][9] |
| Mass Spectrum (m/z) | 265 (M⁺), 267 (M⁺+2), 263 (M⁺-2) due to bromine isotopes; other fragments may be observed. | [6] |
| Infrared (IR) Spectrum | Key peaks corresponding to N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching. | [10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of the dibromination of 4-methylaniline with NBS.
This technical guide provides a solid foundation for the synthesis of this compound. For researchers and drug development professionals, understanding these synthetic details is crucial for the efficient production of this important chemical intermediate. Further optimization of reaction conditions and purification methods may be possible depending on the desired scale and purity requirements.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 6968-24-7 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 6968-24-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. This compound(6968-24-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
Electrophilic Bromination of 4-Methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrophilic bromination of 4-methylaniline (p-toluidine), a critical transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials industries. This document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in optimizing this synthetic route.
Introduction
4-Methylaniline is a readily available aromatic amine whose reactivity is strongly influenced by the activating and ortho-, para-directing amino (-NH₂) and methyl (-CH₃) groups. Direct bromination of 4-methylaniline is often challenging to control, leading to multiple substitution products. To achieve regioselectivity and high yields of specific bromo-derivatives, protection of the highly activating amino group is a common and effective strategy. This guide will focus on the synthesis of 2-bromo-4-methylaniline (B145976) and 2,6-dibromo-4-methylaniline, two key derivatives with significant applications in organic synthesis.[1][2]
Reaction Mechanisms
The electrophilic aromatic substitution of bromine onto the 4-methylaniline ring proceeds via the formation of a sigma complex (arenium ion). The high electron-donating ability of the amino group strongly activates the ring, making the reaction rapid.
Monobromination
To achieve selective monobromination at the position ortho to the amino group, the reactivity of the amino group is tempered by acetylation. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, thus reducing its activating effect.[3] This allows for controlled substitution.
Caption: Reaction pathway for the synthesis of 2-bromo-4-methylaniline.
Dibromination
For the synthesis of this compound, direct bromination of 4-methylaniline can be employed under controlled conditions, often using a brominating agent like N-bromosuccinimide (NBS). The strong activation of the ring by the unprotected amino group facilitates disubstitution at both ortho positions.
Caption: Synthesis of this compound via direct bromination.
Experimental Protocols
Synthesis of 2-Bromo-4-methylaniline[4][5]
This procedure involves a three-step process: acetylation of the amine, followed by bromination, and subsequent hydrolysis of the protecting group.
Step 1: Acetylation of 4-Methylaniline
-
In a 3 L three-neck flask equipped with a mechanical stirrer and reflux condenser, add 320-325 g of p-toluidine (B81030), 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[4]
-
Heat the mixture to reflux and stir for 2.5-3.0 hours.[4]
-
Allow the reaction mixture to cool naturally to 35-45°C.[4]
Step 2: Bromination of N-acetyl-p-toluidine
-
To the cooled mixture from Step 1, add 450-500 g of liquid bromine dropwise while maintaining the temperature at 50-55°C.[4][5]
-
Continue stirring for 1 hour after the addition of bromine is complete.[4]
-
Pour the reaction mixture into 10-20 L of ice water with vigorous stirring.[4]
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from 80% ethanol (B145695) to obtain white, needle-like crystals of N-(2-bromo-4-methylphenyl)acetamide.[4]
Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide
-
In a 3 L single-neck flask, add the N-(2-bromo-4-methylphenyl)acetamide obtained from Step 2, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.[4]
-
Reflux the mixture for 3.0 hours.[4]
-
Cool the solution completely to precipitate the crude hydrochloride salt.
-
Filter the hydrochloride salt, wash with ethanol, and dry.
-
Suspend the hydrochloride salt in 1200 mL of water and, with rapid stirring, add a solution of 200-220 g of sodium hydroxide (B78521) in 1000-1200 mL of water to liberate the free amine as an oily substance.[4]
-
Separate the oily layer and purify by vacuum distillation to yield 2-bromo-4-methylaniline.[4]
Synthesis of this compound[6]
This one-step procedure utilizes N-bromosuccinimide as the brominating agent.
-
Dissolve 1.07 g (0.01 mol) of p-toluidine in chloroform (B151607) (CHCl₃) in a suitable flask and stir for 5 minutes at room temperature.[6]
-
Add 3.56 g (0.02 mol) of N-bromosuccinimide (NBS) to the solution.[6]
-
Stir the reaction mixture for 30 minutes.[6]
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting mixture by column chromatography to isolate this compound.[6]
Data Presentation
| Product | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Bromo-4-methylaniline | N-acetyl-p-toluidine | Br₂ | Acetic Acid | 50-55 | 1 hour | 51-57 | [4] |
| This compound | p-Toluidine | NBS | Chloroform | 20 | 0.5 hours | 75 | [6] |
| 2-Bromo-4-methylaniline | p-Toluidine | NBS | Chloroform | 20 | 0.5 hours | 20 | [6] |
Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-4-methylaniline | 583-68-6 | C₇H₈BrN | 186.05 | 14-16 | 240 |
| This compound | 6968-24-7 | C₇H₇Br₂N | 264.95 | 70.5-76.5 | - |
Experimental Workflow Visualization
Caption: Comparative experimental workflows for mono- and di-bromination.
Conclusion
The electrophilic bromination of 4-methylaniline is a versatile reaction that, with appropriate control of the reaction conditions and the use of protecting groups, can be directed to selectively produce valuable mono- and di-brominated products. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize these important chemical building blocks for applications in drug development and other areas of chemical science.
References
2,6-Dibromo-4-methylaniline molecular weight and formula
An In-Depth Technical Guide to 2,6-Dibromo-4-methylaniline
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Identity and Properties
This compound is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure consists of a toluene (B28343) core with two bromine atoms and an amino group attached to the benzene (B151609) ring.
The fundamental molecular details of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H7Br2N | [1][2][3][4][5] |
| Molecular Weight | 264.947 g/mol | [1] |
| CAS Number | 6968-24-7 | [1][3] |
| Appearance | Light brown or cream powder | [1][6] |
| Melting Point | 74-76 °C | [1][2] |
| Boiling Point | 283.3 °C at 760 mmHg | [1] |
| Density | 1.887 g/cm³ | [1] |
| Solubility | Insoluble in water | [1][2] |
| Flash Point | 125.2 °C | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of p-toluidine. The following is a general laboratory procedure:
-
Dissolve p-Toluidine (1.07 g, 0.01 mol) in chloroform (B151607) (CHCl3) and stir for 5 minutes at room temperature.
-
Add N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the solution.
-
Continue stirring the reaction mixture for 30 minutes.
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.[5]
Purification by Recrystallization
For further purification, this compound can be recrystallized. This can be achieved by dissolving the compound in a solution of 80% ethanol (B145695) and 20% distilled water to obtain colorless single crystals in the form of needles.[7]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 6968-24-7 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2,6-Dibromo-4-methylaniline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-4-methylaniline with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,6-diaryl-4-methylaniline derivatives, which are important scaffolds in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on dihaloaromatic compounds.[4]
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6] It offers mild reaction conditions, tolerance to a wide range of functional groups, and the use of commercially available and less toxic reagents.[1][7]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:[8][6][7]
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[8][7]
-
Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium(II) complex.[8][7]
-
Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the 2,6-diaryl-4-methylaniline product, regenerating the palladium(0) catalyst.[8][7]
Experimental Workflow
The general workflow for the Suzuki coupling reaction of this compound with arylboronic acids is depicted below.
Experimental Protocols
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Ligand (optional, e.g., PPh₃, SPhos)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate (B86663) or magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 10 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired 2,6-diaryl-4-methylaniline.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Data Presentation
The following table summarizes typical reaction conditions and provides a template for recording experimental results for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | Data not available |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 18 | Data not available |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O | 110 | 10 | Data not available |
| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | Data not available |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 85 | 16 | Data not available |
Note: The yields are not provided as specific experimental data for the Suzuki coupling of this compound was not found in the initial search. This table serves as a template for researchers to document their findings.
Troubleshooting and Optimization
For challenging substrates or low yields, consider the following troubleshooting and optimization strategies:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos may be more effective.[9]
-
Base and Solvent Screening: The reaction outcome can be highly dependent on the base and solvent system. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) and solvents (e.g., toluene, 1,4-dioxane, DMF, THF, with or without water) is recommended.[10]
-
Temperature Adjustment: Increasing the reaction temperature may improve the reaction rate and yield, but can also lead to side reactions such as dehalogenation or protodeboronation.[4][9]
-
Reagent Quality: Ensure the purity and stability of the arylboronic acid, as they can be prone to degradation. The solvent and base should be of high purity and appropriately dried/degassed.[9]
By following these protocols and optimization strategies, researchers can effectively synthesize a diverse range of 2,6-diaryl-4-methylaniline derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dibromo-4-methylaniline. This versatile building block allows for the selective functionalization at the ortho-positions to the amino group, enabling the synthesis of a diverse range of substituted aniline (B41778) derivatives that are of significant interest in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundation for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organohalide with a boronic acid or ester. For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 2 and 6 positions. A study on the closely related 2,6-dibromo-4-nitroaniline (B165464) has shown that this transformation proceeds efficiently in the presence of a palladium catalyst.[1]
General Reaction Scheme:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate analogous to this compound, providing expected outcomes.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | ~92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | ~90 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | ~93 |
This protocol is adapted from procedures for similar di-halo aniline substrates.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) and water (e.g., 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.005-0.02 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL DMF and 1 mL water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2,6-diaryl-4-methylaniline product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of di- and tri-arylamines. This reaction is crucial for constructing complex nitrogen-containing molecules.
General Reaction Scheme:
The table below outlines typical conditions for the Buchwald-Hartwig amination of di-bromo aromatic compounds.[3][4]
| Parameter | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts that form the active Pd(0) species in situ are common. |
| Ligand | XPhos, SPhos, BINAP, Xantphos | Bulky, electron-rich phosphine (B1218219) ligands are generally preferred. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial. |
| Temperature | 80-110 °C | Dependent on the reactivity of the substrates. |
This is a general procedure and may require optimization for specific amines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.8 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the sodium tert-butoxide to the flask.
-
Seal the flask, and outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl halide. This reaction is catalyzed by palladium and a copper(I) co-catalyst.[5]
General Reaction Scheme:
The following table summarizes typical reaction conditions for the Sonogashira coupling of di-bromo aromatic compounds.[6]
| Parameter | Examples | Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | A combination with a copper(I) co-catalyst is standard. |
| Copper(I) Co-catalyst | CuI | Essential for the formation of the copper(I) acetylide. |
| Base | Triethylamine (Et₃N), DIPEA | An amine base is crucial for neutralizing the hydrogen halide byproduct. |
| Solvent | DMF, THF | Anhydrous, deoxygenated solvents are required. |
| Temperature | 60-100 °C | Higher temperatures may be needed for di-alkynylation. |
This protocol provides a general method for the di-alkynylation of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF followed by triethylamine.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]
General Reaction Scheme:
The table below outlines typical conditions for the Heck reaction.
| Parameter | Examples | Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Often used with a phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃ | Ligand choice can influence reactivity and selectivity. |
| Base | Et₃N, K₂CO₃, AcONa | An inorganic or organic base is required. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 80-140 °C | Higher temperatures are often necessary. |
This is a general procedure and may require significant optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycles
Caption: Simplified catalytic cycles for key palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tri-ortho-substituted Biaryls using 2,6-Dibromo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-ortho-substituted biaryls are a class of sterically hindered compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their unique three-dimensional structure, arising from restricted rotation around the biaryl bond, can lead to novel pharmacological properties and advanced material characteristics. The synthesis of these molecules, however, presents a considerable challenge due to the steric hindrance around the coupling sites. This document provides detailed protocols for the synthesis of tri-ortho-substituted biaryls via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing the readily available starting material, 2,6-Dibromo-4-methylaniline.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] For the synthesis of sterically hindered biaryls, the choice of catalyst, ligand, base, and reaction conditions is crucial to achieve good yields and selectivity.[2]
Reaction Scheme
The overall synthetic strategy involves a double Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid.
References
- 1. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 2,6-Dibromo-4-methylaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromo-4-methylaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely employed and effective technique for the purification of this compound, yielding a product with high purity suitable for subsequent synthetic transformations. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Experimental Protocol
This protocol outlines the materials and a step-by-step procedure for the purification of this compound.
2.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Round bottom flask
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Glass wool or cotton
-
Sand (acid-washed)
2.2. Detailed Methodology
2.2.1. Preparation of the Eluent
Prepare a 5% ethyl acetate in n-hexane solution (v/v). For example, to prepare 500 mL of the eluent, mix 25 mL of ethyl acetate with 475 mL of n-hexane. Thoroughly mix the solution.
2.2.2. Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is advisable to determine the appropriate solvent system using TLC. A 1:8 mixture of ethyl acetate and petroleum ether has been shown to be effective for similar compounds.[1] Spot the crude sample on a TLC plate and develop it in the chosen eluent system. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
2.2.3. Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the eluent (5% ethyl acetate in n-hexane).
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.
2.2.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
2.2.5. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin the elution process by opening the stopcock. Maintain a constant flow of the eluent through the column.
-
Collect the eluate in fractions (e.g., 10-20 mL each) in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
2.2.6. Isolation of the Purified Compound
-
Transfer the combined pure fractions to a round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and characterize the purified compound for its purity using appropriate analytical techniques (e.g., melting point, NMR, GC-MS).
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound by column chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | 5% Ethyl Acetate in n-Hexane (v/v) |
| TLC Rf Value | Approx. 0.25 in the eluting solvent |
| Crude Purity (Typical) | 85-95% |
| Final Purity (Expected) | >98% |
| Yield (Expected) | 70-85% (dependent on crude purity) |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 74-76 °C |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective and reproducible method for the purification of this compound. This procedure is suitable for obtaining high-purity material essential for research, development, and production in the chemical and pharmaceutical industries. For optimal results, it is recommended to perform a preliminary TLC analysis to fine-tune the eluent composition.
References
Application Note and Protocol: Recrystallization of 2,6-Dibromo-4-methylaniline for Enhanced Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromo-4-methylaniline is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Achieving high purity of this compound is crucial for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed solvent system of ethanol (B145695) and water.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding the compound's behavior during the recrystallization process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇Br₂N |
| Molecular Weight | 264.95 g/mol |
| Appearance | Light brown or cream-colored powder/solid[1][3] |
| Melting Point | 74-76 °C[1][2] |
| Boiling Point | 283.3 °C at 760 mmHg[1] |
| Water Solubility | Insoluble[1][2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Recrystallization Solvent Selection
The choice of a suitable solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For this compound, a mixed solvent system has been proven effective. Specifically, a solution of 80% ethanol and 20% distilled water is recommended for the recrystallization of this compound.[4][5] This mixture provides a good solubility gradient with temperature, allowing for efficient purification.
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare the recrystallization solvent by mixing 80 parts ethanol with 20 parts distilled water by volume.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the 80% ethanol/water solvent to the flask, just enough to wet the solid.
-
Gently heat the mixture on a heating mantle or hot plate with continuous stirring.
-
Gradually add more of the hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield of purified crystals upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step involves quickly filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask. This should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of the cold 80% ethanol/water solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for a few minutes.
-
For complete drying, transfer the crystals to a watch glass or a drying oven at a temperature well below the compound's melting point.
-
Logical Workflow for Recrystallization
The following diagram illustrates the logical steps involved in the recrystallization process.
Caption: A flowchart illustrating the key stages of the recrystallization process for this compound.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). The compound is impure. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool again. Perform a preliminary purification step before recrystallization. |
| Low recovery of purified crystals | Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Cool the solution in an ice bath. Ensure the filtration apparatus is pre-warmed. |
By following this detailed protocol and understanding the principles of recrystallization, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in research and development.
References
Application Notes and Protocols for Column Chromatography of Brominated Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of brominated anilines using column chromatography. The information presented here is intended to guide researchers in developing effective separation strategies for these compounds.
Introduction
Brominated anilines are an important class of organic compounds used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their purification often presents a challenge due to the similar polarities of isomers and potential for interaction with the stationary phase. Column chromatography is a widely used technique for the purification of these compounds. The selection of an appropriate eluent system is critical for achieving successful separation. This document outlines the key considerations and provides a systematic approach to developing a robust purification method.
The basicity of the aniline (B41778) functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, a common stationary phase. This can result in peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[1] To overcome these issues, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase is often recommended.[1][2] The TEA neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.[1]
Data Presentation: Eluent Systems and Representative Rf Values
The selection of an appropriate eluent system is crucial for the successful separation of brominated anilines. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems and determining the optimal mobile phase for column chromatography.[1][2] A common starting point for the separation of anilines is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or dichloromethane.[2][3] The polarity of the eluent is adjusted by varying the ratio of these solvents to achieve an optimal Rf value for the target compound, ideally between 0.2 and 0.4 for good separation on a column.[1]
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Citation |
| 4-Bromoaniline | Not Specified | --- | [5] |
| 4-Nitroaniline | 80:20 | 0.32 | [6] |
| 3-Methoxyaniline | 80:20 | 0.58 | [6] |
| 4-Methoxyaniline | 80:20 | 0.40 | [6] |
| Aniline | Not Specified | --- | |
| 2,4-Dibromoaniline | Not Specified | --- | |
| 2,6-Dibromoaniline | Not Specified | --- |
Note: Rf values are highly dependent on the specific conditions (e.g., TLC plate manufacturer, temperature, chamber saturation). The values presented above should be considered as a starting point for optimization.
Experimental Protocols
This section provides a detailed protocol for the purification of a crude brominated aniline sample using flash column chromatography on silica gel.
Materials
-
Crude brominated aniline sample
-
Silica gel (for flash chromatography, 230-400 mesh)[7]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading, optional)
-
Glass column for chromatography
-
Sand (acid-washed)
-
Cotton or glass wool
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
TLC plates, developing chamber, and UV lamp
-
Fraction collector or test tubes
-
Rotary evaporator
Protocol: Flash Column Chromatography with a Basic Modifier
-
Eluent System Selection via TLC:
-
Prepare several small beakers with different mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20). To each solvent mixture, add 0.1-1% triethylamine.[2]
-
Dissolve a small amount of the crude brominated aniline mixture in a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto TLC plates.
-
Develop the TLC plates in the prepared solvent systems.
-
Visualize the spots under a UV lamp.
-
The optimal eluent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approximately 0.5-1 cm) on top of the plug.[8]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99.9% hexane / 0.1% triethylamine).[2]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[7]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[1]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude brominated aniline in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane).[1][2] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For samples that are not very soluble in the eluent, dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column with the chosen mobile phase. A constant flow can be maintained by applying gentle positive pressure (e.g., with a pump or house air).
-
If a gradient elution is required to separate compounds with significantly different polarities, start with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate.[2]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled fractions (e.g., in test tubes).[7]
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing the desired brominated aniline.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified brominated aniline.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for developing a column chromatography method for the purification of brominated anilines.
Caption: Workflow for selecting an appropriate eluent system.
References
Application of 2,6-Dibromo-4-methylaniline and its Analogs in Agrochemical Synthesis
Introduction
2,6-Dibromo-4-methylaniline and its structural analogs are pivotal intermediates in the synthesis of modern agrochemicals, particularly fungicides. The unique substitution pattern of these anilines provides a scaffold for the development of potent active ingredients with specific modes of action. This document provides detailed application notes on the use of these compounds in the synthesis of the fungicide thifluzamide (B1681302), including experimental protocols, quantitative data, and a visualization of the synthesis pathway and mode of action. While the primary focus of commercially significant applications has shifted to the trifluoromethoxy analog, the underlying synthetic principles are relevant for researchers exploring derivatives of this compound.
Application Notes: Synthesis of Thifluzamide
Thifluzamide is a broad-spectrum fungicide belonging to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). It is highly effective against a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of rice sheath blight. The synthesis of thifluzamide utilizes 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) as a key precursor.[1][2]
Key Intermediate: 2,6-dibromo-4-(trifluoromethoxy)aniline
While the user's topic is this compound, the most prominent agrochemical application in this structural family involves the synthesis of thifluzamide from 2,6-dibromo-4-(trifluoromethoxy)aniline. The synthetic strategies and biological activities observed for thifluzamide provide a strong rationale for exploring analogous compounds derived from this compound.
Synthesis Pathway Overview
The synthesis of thifluzamide from 2,6-dibromo-4-(trifluoromethoxy)aniline involves the formation of an amide bond with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[3][4] The overall synthetic workflow can be visualized as a two-step process starting from the synthesis of the key aniline (B41778) intermediate.
Quantitative Data
Table 1: Synthesis Yields for Thifluzamide and its Intermediate
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Bromination | 4-(trifluoromethoxy)aniline | 2,6-dibromo-4-(trifluoromethoxy)aniline | 97.5 - 99.1 | [5] |
| Bromination | 4-(trifluoromethoxy)aniline | 2,6-dibromo-4-(trifluoromethoxy)aniline | 95.0 | [6] |
| Amidation | 2,6-dibromo-4-(trifluoromethoxy)aniline | Thifluzamide | 72 - 77 | [4] |
| Amidation | 2,6-dibromo-4-(trifluoromethoxy)aniline | Thifluzamide | 87 - 92 | [7] |
Table 2: Efficacy of Thifluzamide against Rhizoctonia solani
| Parameter | Value | Fungal Species | Crop | Reference |
| Average EC₅₀ | 0.042 µg/mL | Rhizoctonia solani | Rice | [8] |
| Average EC₅₀ | 0.058 ± 0.012 µg/mL | Rhizoctonia solani | Rice | [9] |
| Average EC₅₀ | 0.086 ± 0.004 µg/mL | Rhizoctonia solani | Corn | |
| Disease Incidence Reduction (Field) | 95.69% (2014-15) | Rhizoctonia solani | Potato | [10] |
| Disease Incidence Reduction (Field) | 96.50% (2015-16) | Rhizoctonia solani | Potato | [10] |
| Sheath Blight Incidence Reduction (Field) | 50.9% | Rhizoctonia solani | Rice | [11] |
| Protective Control Efficacy | 81.1 - 91.0% | Rhizoctonia solani | Rice | |
| Curative Control Efficacy | 81.1 - 91.0% | Rhizoctonia solani | Rice | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline
This protocol is adapted from patent literature and describes a high-yield, environmentally friendly method.[5][12]
Materials:
-
4-(trifluoromethoxy)aniline
-
Water
-
Concentrated Sulfuric Acid
-
Sodium Bromide (or Potassium Bromide)
-
Tetrabutylammonium (B224687) bromide (catalyst)
-
35% Hydrogen Peroxide
Procedure:
-
To a four-necked flask equipped with a stirrer, add 130g of water.
-
While stirring, slowly add 17.5g of concentrated sulfuric acid.
-
Add 40g of sodium bromide and 0.3g of tetrabutylammonium bromide to the solution.
-
Add 30g of 4-(trifluoromethoxy)aniline to the mixture and stir for 30 minutes.
-
Adjust the temperature to 30°C and begin the dropwise addition of 38g of 35% hydrogen peroxide.
-
Control the addition rate to allow the reaction temperature to slowly rise to 50-55°C, using a coolant bath to maintain this temperature range.
-
After the addition is complete, maintain the reaction mixture at 50-55°C for 3 hours with continuous stirring.
-
Cool the reaction mixture to approximately 30°C.
-
Filter the resulting precipitate and dry the filter cake to obtain white crystals of 2,6-dibromo-4-(trifluoromethoxy)aniline.
Protocol 2: Synthesis of Thifluzamide
This protocol is a general representation of the amidation reaction described in the patent literature.[4][7][13]
Materials:
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
Acetonitrile (solvent)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 8.91 g of 2,6-dibromo-4-(trifluoromethoxy)aniline and 6.47 g of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in 16.8 ml of acetonitrile.
-
Heat the mixture to reflux and maintain for 6.5 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add 420 ml of ethyl acetate and 300 ml of water and agitate the mixture.
-
Allow the layers to separate and collect the ethyl acetate layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water (300 ml each).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield thifluzamide.
Mode of Action: Succinate Dehydrogenase Inhibition
Thifluzamide functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[14][15] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the cessation of fungal growth and development.
This compound and its analogs, particularly 2,6-dibromo-4-(trifluoromethoxy)aniline, are valuable building blocks in the synthesis of potent agrochemical fungicides. The successful development of thifluzamide highlights the potential of this chemical class. The provided protocols and data serve as a resource for researchers in the field of agrochemical synthesis, offering a foundation for the development of new and effective crop protection agents. Further research into derivatives of this compound could lead to the discovery of novel fungicides with improved efficacy and resistance profiles.
References
- 1. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thifluzamide TC - HEBEN [hb-p.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 6. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 7. Preparation method of thifluzamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journaljeai.com [journaljeai.com]
- 12. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]
- 13. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 14. js.ugd.edu.mk [js.ugd.edu.mk]
- 15. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,6-Dibromo-4-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-4-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common challenge, especially with sterically hindered or electron-rich substrates. This can be attributed to several factors. A systematic approach to identify and resolve the issue is recommended.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Potential Causes and Solutions:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. The sterically hindered nature of this compound may require a specialized catalyst system.
-
Solution: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider screening more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also improve reproducibility and activity.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[2]
-
Solvent System: The solvent must be appropriate for all reaction components.
-
Solution: A mixture of an organic solvent and water is typically used.[1] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[1][3] The ratio of the organic solvent to water can influence the reaction's efficiency.[1] For particularly challenging substrates, a switch to a solvent like 2-MeTHF might be beneficial.[4]
-
-
Reaction Temperature: Insufficient temperature can lead to a slow or stalled reaction.
-
Quality of Reagents: The stability and purity of reagents are paramount.
Issue 2: Presence of Side Products
Question: My reaction is producing significant byproducts. How can I identify and minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom on the starting material.
-
Cause: This can occur when the palladium complex abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent.[7]
-
Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: This side reaction is often promoted by harsh reaction conditions (high temperature, strong base) or the presence of water.[8]
-
Solution: Try milder reaction conditions, such as a lower temperature or a weaker base. Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also minimize this issue.[8][9]
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.
-
Cause: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[6][7]
-
Solution: Rigorous degassing of all solvents and reagents is crucial.[6] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) instead of a Pd(II) salt can sometimes reduce this side reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this compound?
A1: There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for sterically hindered substrates like this compound, bulky and electron-rich ligands are generally recommended to promote both oxidative addition and reductive elimination.[7] A good starting point would be to screen catalysts like Pd(dppf)Cl₂, or pre-catalysts combined with ligands such as SPhos, XPhos, or CataCXium A.[4][6]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a critical role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species. This "activated" boron compound is then able to transfer its organic group to the palladium center during the transmetalation step, which is often the rate-determining step.[2]
Q3: Can I run the reaction under air?
A3: It is highly discouraged. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6] The presence of oxygen can also lead to undesirable side reactions, such as the homocoupling of the boronic acid.[6][7] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q4: Is it possible to perform a selective mono-arylation on this compound?
A4: Achieving selective mono-arylation on a dihalogenated substrate can be challenging but is often possible by carefully controlling the reaction conditions. Key strategies include:
-
Using a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents).
-
Running the reaction at a lower temperature to favor the mono-coupled product.
-
Choosing a catalyst system that is less active to prevent the second coupling from occurring readily.
Data Presentation: Reaction Parameter Optimization
The following tables provide a starting point for the optimization of the Suzuki coupling reaction of this compound.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Key Characteristics |
| Pd(dppf)Cl₂ | dppf (built-in) | Good general catalyst, often effective for aryl bromides.[4][10] |
| Pd₂(dba)₃ | SPhos / XPhos | Bulky, electron-rich ligands; excellent for hindered substrates.[6][8] |
| CataCXium A Palladacycle | CataCXium A (built-in) | Highly active pre-catalyst, shown to be effective for ortho-bromoanilines.[4] |
| Pd(OAc)₂ | PPh₃ / PCy₃ | Common palladium source; requires addition of a separate ligand.[11] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Solubility | Notes |
| K₂CO₃ | Moderate | Good in water | A common and effective base for many Suzuki couplings.[2][12] |
| K₃PO₄ | Strong | Good in water | Often used for challenging couplings, including those with heteroaryl halides.[1][2] |
| Cs₂CO₃ | Strong | High in organic solvents | Effective for difficult couplings, but more expensive.[1][2] |
| Na₂CO₃ | Moderate | Good in water | A cost-effective alternative to K₂CO₃.[2] |
Table 3: Common Solvent Systems
| Solvent System (v/v) | Typical Temperature Range | Notes |
| 1,4-Dioxane / H₂O (4:1) | 80 - 100 °C | A widely used and robust solvent system.[10][11] |
| Toluene / H₂O (e.g., 10:1) | 90 - 110 °C | Good for higher temperature reactions.[13] |
| 2-MeTHF / H₂O | 70 - 90 °C | A greener alternative to THF and Dioxane; can sometimes improve yields.[4] |
| DMF / H₂O (e.g., 10:1) | 100 - 120 °C | High boiling point allows for higher reaction temperatures.[11] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Disclaimer: This is a generalized starting protocol and may require optimization for specific boronic acid partners and laboratory conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 2.2 equiv for double coupling)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the finely ground anhydrous base, and the palladium catalyst.[6][14]
-
Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[1][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Bromination of p-Toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of p-toluidine (B81030). Our goal is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the bromination of p-toluidine?
The primary side reaction during the bromination of p-toluidine is polybromination. Due to the strong activating nature of the amino group (-NH₂), the aromatic ring is highly susceptible to electrophilic attack, leading to the formation of di- and even tri-brominated products. Direct bromination often results in a complex mixture of products, which can be difficult to separate.[1] Another potential, though less common, side reaction is the oxidation of the amino group, especially under harsh reaction conditions.
Q2: How can I control the bromination to achieve a monobrominated product?
The most effective method to control the bromination of p-toluidine and achieve a high yield of the monobrominated product is to temporarily protect the activating amino group. This is typically done by converting the amino group into an acetamido group (-NHCOCH₃) through acetylation. The acetamido group is less activating than the amino group, which slows down the reaction and allows for selective monobromination. Following bromination, the acetyl group can be removed by hydrolysis to yield the desired monobrominated p-toluidine.[2][3]
Q3: What is the expected major product of the controlled monobromination of p-toluidine?
In the controlled monobromination of p-toluidine (after acetylation), the major product is 2-bromo-4-methylaniline. The acetamido group directs the incoming electrophile (bromine) primarily to the ortho position due to electronic effects, and the para position is already occupied by the methyl group.
Q4: Are there alternative brominating agents that can reduce side reactions?
Yes, besides using molecular bromine (Br₂), other brominating agents like N-bromosuccinimide (NBS) can be employed.[4] NBS is a milder brominating agent and can sometimes offer better control over the reaction, potentially reducing the extent of polybromination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the desired monobrominated product | - Polybromination: The reaction conditions are too harsh, leading to the formation of multiple brominated products. - Incomplete reaction: The reaction was not allowed to proceed to completion. - Loss of product during workup: The product may be lost during extraction or purification steps. | - Protect the amino group: Acetylate the p-toluidine before bromination to deactivate the ring and prevent over-bromination. - Control reaction temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of bromine. - Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time. - Optimize workup procedure: Ensure efficient extraction and minimize transfers to reduce mechanical losses. |
| Formation of a mixture of isomers | The directing effects of the amino and methyl groups can lead to a mixture of ortho and meta (to the amino group) brominated products, although the ortho product is typically major. | While difficult to completely avoid, purification techniques such as column chromatography or recrystallization can be used to isolate the desired isomer. |
| Product is discolored (e.g., brown or purple) | - Presence of unreacted bromine: Residual bromine can impart color to the final product. - Oxidation of the product: The amino group in the product can be susceptible to air oxidation over time. | - Quench excess bromine: After the reaction is complete, add a solution of sodium thiosulfate (B1220275) or sodium bisulfite to neutralize any remaining bromine. - Purification: Recrystallize the product to remove colored impurities. - Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation. |
| Difficulty in isolating the product | The product may be an oil or have a low melting point, making it difficult to handle and purify by crystallization. | - Convert to a salt: The amine product can be converted to its hydrochloride or hydrobromide salt, which are often crystalline and easier to handle and purify. The free amine can then be regenerated by treatment with a base. - Chromatography: Use column chromatography for purification if crystallization is not effective. |
Data Presentation
Table 1: Comparison of Bromination Strategies for p-Toluidine
| Bromination Method | Key Reagents | Typical Yield of Monobromo Product | Major Side Products | Reference |
| Direct Bromination | p-Toluidine, Br₂ in acetic acid | Low to moderate (variable) | 2,6-dibromo-4-methylaniline, 2,3,5-tribromo-4-methylaniline | [1] |
| Acetylation-Bromination-Hydrolysis | 1. Acetic anhydride (B1165640) 2. Br₂ in acetic acid 3. HCl or NaOH (hydrolysis) | 51-57% (for 2-bromo-4-methylaniline) | Minor amounts of unreacted starting material and dibrominated products | [2][3] |
Experimental Protocols
Protocol 1: Monobromination of p-Toluidine via Acetylation
This protocol involves a three-step process: acetylation of p-toluidine, bromination of the resulting acetanilide, and hydrolysis of the acetyl group to yield the monobrominated product.
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for approximately 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-p-toluidine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-acetyl-p-toluidine
-
Dissolve the dried N-acetyl-p-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench excess bromine and precipitate the bromoacetanilide.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene
-
Reflux the dried 3-bromo-4-acetaminotoluene with an excess of aqueous hydrochloric acid or sodium hydroxide (B78521) solution until the hydrolysis is complete (monitor by TLC).
-
If using acid hydrolysis, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine. If using base hydrolysis, the product will precipitate upon cooling.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-4-methylaniline.
-
Purify the product by distillation or recrystallization.[2][3]
Visualizations
Caption: Workflow for controlled monobromination of p-toluidine.
Caption: Troubleshooting decision tree for bromination of p-toluidine.
References
Technical Support Center: Purification of 2,6-Dibromo-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 2,6-Dibromo-4-methylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough, or an insufficient volume of solvent has been used.
-
Solution:
-
Gradually add more of the hot 80% ethanol (B145695)/water solvent until the solid dissolves.
-
If the solid still does not dissolve, consider a more polar solvent system. However, for this compound, the 80:20 ethanol/water mixture is a well-established system.[1][2]
-
Issue 2: No crystals form upon cooling.
-
Possible Causes:
-
The solution is not saturated.
-
The cooling process is too rapid.
-
The presence of significant impurities inhibiting crystallization.
-
-
Solutions:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Causes:
-
The melting point of the crude product is lower than the temperature of the solution due to the presence of impurities.
-
The solution is supersaturated.
-
-
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly.
-
If the problem persists, consider a preliminary purification step by column chromatography to remove the bulk of the impurities before recrystallization.
-
Issue 4: The yield is low.
-
Possible Causes:
-
Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Premature crystallization during hot filtration (if performed).
-
Incomplete transfer of the solid.
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. Be aware that the purity of the second crop may be lower.
-
If performing a hot filtration, ensure the funnel and receiving flask are pre-heated.
-
Column Chromatography Troubleshooting
Issue 1: Poor separation of the desired product from impurities.
-
Possible Causes:
-
Incorrect eluent system.
-
Column overloading.
-
Improperly packed column.
-
-
Solutions:
-
Optimize Eluent System:
-
For aromatic amines like this compound, a common starting eluent is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
The addition of a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent can improve peak shape and reduce tailing by neutralizing the acidic sites on the silica (B1680970) gel.
-
-
Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size.
-
Repack the Column: Ensure the silica gel is packed uniformly to avoid channeling.
-
Issue 2: The compound is not eluting from the column.
-
Possible Causes:
-
The eluent is not polar enough.
-
The compound is strongly adsorbed to the silica gel.
-
-
Solutions:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
-
If the compound is still retained, a more polar solvent like dichloromethane (B109758) or methanol (B129727) may be required in the eluent system.
-
As mentioned previously, adding a small amount of triethylamine to the eluent can help to reduce strong interactions with the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: When synthesized from p-toluidine (B81030), common impurities include unreacted p-toluidine, mono-brominated species such as 2-bromo-4-methylaniline, and other isomeric di- or poly-brominated byproducts.
Q2: Which purification method is better: recrystallization or column chromatography?
A2: The choice of method depends on the level of impurities.
-
Recrystallization is effective for removing small amounts of impurities from a relatively pure crude product.[1][2]
-
Column chromatography is more suitable for separating the desired product from significant quantities of impurities, especially those with similar polarities. A synthesis of this compound from p-toluidine using N-Bromosuccinimide followed by column chromatography has been reported to yield the product in 75% yield.[3]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixture of 80% ethanol and 20% distilled water is a documented and effective solvent system for the recrystallization of this compound, yielding colorless single crystals.[1][2]
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric or formic acid) is a good starting point for purity analysis of brominated anilines.[1]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Column Chromatography |
| Typical Use Case | Removal of minor impurities from a relatively pure product. | Separation of the product from a complex mixture with multiple impurities. |
| Reported Yield | Data not available for a direct comparison with crude material. | Up to 75% after synthesis from p-toluidine.[3] |
| Typical Purity | Can achieve high purity (>99%) if the initial material is of reasonable quality. | Can achieve high purity (>98%), depending on the separation efficiency. |
| Advantages | Simple setup, can be scaled up easily, generally uses less solvent than chromatography. | High resolving power for complex mixtures, can isolate multiple components. |
| Disadvantages | May not be effective for impurities with similar solubility, potential for lower yield due to solubility in the mother liquor. | Can be time-consuming and labor-intensive, requires larger volumes of solvent, can be difficult to scale up. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a hot 80:20 ethanol/water solution to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 80:20 ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane/ethyl acetate mixture. The ideal Rf value for the product is around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Troubleshooting low yield in 2,6-Dibromo-4-methylaniline synthesis
Technical Support Center: 2,6-Dibromo-4-methylaniline Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is low yield a common issue in the synthesis of this compound? A1: The primary challenge stems from the high reactivity of the starting material, 4-methylaniline (p-toluidine). The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can easily lead to over-bromination, producing undesired tri-brominated byproducts and consuming the target molecule, thus reducing the overall yield.[1]
Q2: What are the most common byproducts in this reaction? A2: The most prevalent byproduct is 2,4,6-tribromo-4-methylaniline, which forms when the reaction is not adequately controlled.[1][2] Depending on the stoichiometry and reaction conditions, mono-brominated intermediates (like 2-bromo-4-methylaniline) may also be present if the reaction does not go to completion.
Q3: Which brominating agent is recommended, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)? A3: N-Bromosuccinimide (NBS) is often preferred for this synthesis. It is a solid, making it easier and safer to handle than liquid bromine. More importantly, NBS is generally a milder and more selective brominating agent, which can help minimize the formation of over-brominated byproducts when used under controlled conditions.[3]
Q4: How critical is the purity of the starting 4-methylaniline? A4: Using high-purity 4-methylaniline is crucial. Impurities can lead to the formation of unexpected side products, complicating the purification process and contributing to a lower yield of the desired product.
Q5: What is a typical melting point for pure this compound? A5: The literature reports the melting point of this compound to be in the range of 74-76 °C.[4][5] A lower or broader melting point range often indicates the presence of impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: The reaction mixture is dark and TLC analysis shows multiple, difficult-to-separate spots.
-
Potential Cause A: Over-bromination. The reaction conditions were too harsh, leading to the formation of the tri-bromo byproduct and other polysubstituted products. The amino group in anilines strongly activates the ring, making it prone to multiple substitutions.[1]
-
Solution:
-
Temperature Control: Perform the reaction at a reduced temperature, ideally between 0 °C and 5 °C, using an ice bath to manage the exothermic nature of the bromination.[3][6]
-
Slow Reagent Addition: Add the brominating agent (e.g., NBS solution) dropwise or portion-wise over an extended period (e.g., >1 hour).[3] This prevents localized high concentrations of the electrophile.
-
Solvent Choice: Using a less polar, inert solvent like chloroform (B151607) or carbon disulfide can help moderate the reaction rate compared to polar solvents that can facilitate the ionization of the brominating agent.[2][7]
-
-
Potential Cause B: Oxidation of the Aniline (B41778). The amino group is susceptible to oxidation, which can produce colored impurities.
-
Solution:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Issue 2: The final product yield is very low, even though TLC showed the reaction went to completion.
-
Potential Cause A: Incorrect Stoichiometry. An imbalance in the molar equivalents of reactants is a common source of low yield.
-
Solution:
-
Verify Molar Ratios: Ensure that precisely 2.0 molar equivalents of the brominating agent (e.g., NBS) are used for every 1.0 equivalent of 4-methylaniline. An excess will promote over-bromination, while an insufficient amount will leave starting material unreacted.
-
Accurate Measurements: Carefully weigh all reagents and accurately calculate the required volumes and concentrations.
-
-
Potential Cause B: Loss during Work-up and Purification. The product may be lost during extraction, washing, or recrystallization steps.
-
Solution:
-
Optimize Extraction: Ensure the correct pH during aqueous work-up to keep the aniline product in the organic phase. Minimize the number of extraction and washing steps where feasible.
-
Refine Recrystallization: The choice of solvent is critical for recrystallization. An 80% ethanol (B145695)/water mixture is reported to be effective.[8][9] If the product is too soluble, the yield will be low. Cool the solution slowly and then thoroughly in an ice bath to maximize crystal formation.
-
Issue 3: The isolated product is an oil or a low-melting solid, suggesting impurity.
-
Potential Cause: Contamination with Byproducts. The final product is likely contaminated with starting material, mono-brominated, or tri-brominated species.
-
Solution:
-
Enhanced Purification: If a single recrystallization is insufficient, perform a second one using a slightly different solvent polarity or consider a different solvent system altogether.
-
Column Chromatography: For difficult-to-separate mixtures, column chromatography is a highly effective purification method.[7] A silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the components based on polarity.
-
Data Presentation
Table 1: Comparison of Reported Synthesis Conditions and Yields
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Reported Yield of this compound | Reference |
| p-Toluidine | N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | 20 °C (RT) | 0.5 h | 75% | [7] |
| N-acetyl-p-toluidine | Bromine (Br₂) | Acetic Acid | 50-55 °C | 1.0 h | 51-57% (for 2-bromo-4-methylaniline) | [10] |
Note: The second entry describes the synthesis of a mono-bromo intermediate, highlighting a different strategy involving a protecting group.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
This protocol is adapted from a reported procedure.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.0 eq.) in chloroform (CHCl₃).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0-5 °C.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.0 eq.) in chloroform. Add this solution to the 4-methylaniline solution dropwise via an addition funnel over approximately 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is based on literature methods for purifying the title compound.[8][9]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot 80% ethanol (80:20 ethanol:water) to just dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the colorless, needle-like crystals by vacuum filtration, washing them with a small amount of cold 80% ethanol.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low product yield.
Caption: Relationship between reaction parameters and experimental outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 6968-24-7 [chemicalbook.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. guidechem.com [guidechem.com]
Technical Support Center: Preventing Dehalogenation in Suzuki Coupling of Bromoanilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of dehalogenation during the Suzuki-Miyaura cross-coupling of bromoanilines.
Troubleshooting Guides & FAQs
Q1: I am observing a significant amount of dehalogenated aniline (B41778) byproduct in my Suzuki reaction. What is the primary cause?
A: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed couplings where the bromo group on your aniline is replaced by a hydrogen atom.[1][2] This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive species can be generated from various sources in your reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[3] Once formed, the palladium-hydride can react with the palladium-bound bromoaniline intermediate (Ar-Pd-Br) to produce the undesired dehalogenated aniline (Ar-H), which reduces the yield of your target molecule.[2][4] Bromoanilines, being electron-rich substrates, can be particularly susceptible to this side reaction.[4]
Q2: My reaction is yielding mostly the dehalogenated starting material. What is the most effective first step to troubleshoot this issue?
A: The most critical factor influencing the competition between the desired coupling and dehalogenation is the palladium catalyst and its associated ligand.[1] The first and most impactful change you can make is to switch to a catalyst system featuring a bulky, electron-rich phosphine (B1218219) ligand . These ligands promote the desired reductive elimination step of the Suzuki pathway, making it faster than the competing dehalogenation pathway.[1]
Below is a general workflow for troubleshooting this issue.
Caption: A workflow for troubleshooting dehalogenation.
Q3: Which specific ligands and bases are recommended to suppress dehalogenation with bromoanilines?
A: The selection of both ligand and base is crucial for directing the reaction towards the desired product.
-
Ligands: Bulky biarylphosphine ligands, often referred to as Buchwald ligands, are highly effective. Specific examples include SPhos and XPhos.[2] Another robust ligand that can be effective is dppf ([1,1'-Bis(diphenylphosphino)ferrocene]).[1][5] These ligands stabilize the palladium center and sterically hinder pathways that lead to dehalogenation.[1]
-
Bases: The choice of base can significantly influence the reaction outcome. Stronger bases can sometimes promote dehalogenation.[1] Therefore, milder inorganic bases are generally preferred. Potassium phosphate (B84403) (K₃PO₄) is an excellent starting point for suppressing this side reaction.[1][2] Other suitable options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1]
The following table provides a comparison of different reaction systems. Results are illustrative and will vary based on specific substrates.
| Entry | Ligand | Base | Solvent | Typical Yield (%) | Dehalogenation (%) |
| 1 | PPh₃ | NaOtBu | DMF | 30-50% | 40-60% |
| 2 | dppf | Cs₂CO₃ | Dioxane | 70-85% | 10-25% |
| 3 | XPhos | K₂CO₃ | Dioxane | 80-95% | 5-15% |
| 4 | SPhos | K₃PO₄ | Toluene (B28343) | 85-98% | <5% |
Q4: How do solvent choice and temperature affect dehalogenation?
A: Solvent and temperature are important secondary parameters to optimize after the catalyst and base.
-
Solvent: Aprotic solvents are standard, but their polarity can play a role. Less polar aprotic solvents like toluene or dioxane are often superior choices for minimizing dehalogenation compared to more polar options like DMF.[1][6] A small, controlled amount of water is typically required for the Suzuki reaction, often in a 10:1 ratio of organic solvent to water.[2]
-
Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling.[1] If you are still observing significant byproduct formation after optimizing the catalyst, base, and solvent, lowering the reaction temperature (e.g., from 100°C to 80°C) may help disfavor the dehalogenation pathway.[1]
The diagram below illustrates the competition between the main Suzuki catalytic cycle and the dehalogenation side reaction.
Caption: Competing catalytic cycles in Suzuki coupling.
Q5: Could the unprotected N-H group on my bromoaniline be contributing to the problem?
A: Yes, for certain substrates, the free amine (N-H) group can be problematic. N-H containing heterocycles are known to be challenging substrates in cross-coupling reactions.[2] The N-H can be deprotonated by the base, increasing the electron density of the aromatic ring, which can affect the catalytic cycle.[2] In some difficult cases, especially with heterocyclic anilines like bromopyrroles, protecting the nitrogen atom (e.g., with a Boc group) has been shown to suppress dehalogenation.[7][8] However, this adds extra steps to your synthesis, so it should be considered after first attempting to optimize the reaction conditions (catalyst, base, solvent, temperature).
Experimental Protocols
General Protocol for Suzuki Coupling of Bromoanilines with Minimal Dehalogenation
This protocol provides a robust starting point for minimizing dehalogenation. It is adapted from general procedures known to be effective for challenging substrates.[2]
Materials:
-
Bromoaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor: Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: SPhos (0.022 mmol, 2.2 mol%)
-
Base: K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (5 mL) and Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial with a stir bar
Procedure:
-
Setup: To a Schlenk flask or reaction vial under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the bromoaniline, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add the toluene and water.
-
Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the stirred solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by a suitable technique, such as TLC, GC-MS, or LC-MS, until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for mitigating the common and often problematic side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki-Miyaura reactions?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling. This consumption leads to reduced yields of the desired coupled product and generates a deboronated byproduct (e.g., a simple arene or heterocycle), which can complicate the purification process.[2][3][4] Certain classes of boronic acids, such as those derived from heteroaromatics (like 2-pyridine and thiophene), benzyl (B1604629) groups, and electron-deficient arenes, are particularly susceptible to this side reaction.[2][3][4][5]
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction parameters can significantly influence the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical.[4] Strong bases and high pH (typically >10) often accelerate base-catalyzed protodeboronation.[6][7]
-
Temperature: Elevated reaction temperatures can increase the rate of protodeboronation, often more than the desired coupling reaction.[3][6][8]
-
Solvent and Water: The presence of a proton source, such as water or protic solvents, is necessary for protodeboronation to occur.[3][6] While aqueous conditions are common in Suzuki reactions to dissolve the base, excessive water can be detrimental.[8]
-
Catalyst and Ligands: The palladium catalyst system can inadvertently promote protodeboronation.[2] Recent studies have shown that bulky phosphine (B1218219) ligands, often used to facilitate challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[9][10][11][12]
-
Reaction Time: Prolonged exposure to the reaction conditions increases the opportunity for the boronic acid to decompose.[3][8]
-
Substrate Structure: The electronic properties of the boronic acid play a major role. Electron-deficient arylboronic acids, as well as many heteroaromatic boronic acids, are particularly prone to protodeboronation.[5] Notably, 2-pyridineboronic acids can undergo rapid decomposition at neutral pH through a reactive zwitterionic intermediate.[2][4]
Q3: How can I determine if protodeboronation is occurring in my reaction?
A3: The most direct method is to identify the protodeboronated byproduct in your crude reaction mixture. This is typically done using analytical techniques such as GC-MS or LC-MS, where you would look for the mass corresponding to the boronic acid starting material with the boronic acid group replaced by a hydrogen atom.[3] Consistently low yields of your desired product, despite the consumption of the aryl halide starting material, are also a strong indicator that a competing side reaction like protodeboronation is taking place.[3]
Q4: Are boronic esters, like pinacol (B44631) esters, always more stable than boronic acids?
A4: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), provides greater stability against protodeboronation.[6] While esters can be more resistant to oxidation and easier to handle, they do not universally guarantee stability against protodeboronation.[6] In some cases, the ester can hydrolyze back to the more reactive boronic acid under the reaction conditions.[13] However, certain derivatives, like N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, are exceptionally stable.[6] These are often used in "slow-release" strategies, where the active boronic acid is generated in low concentrations throughout the reaction, minimizing its decomposition.[1][13][14]
Q5: What are the most effective strategies to minimize protodeboronation?
A5: The primary goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation.[14] This can be achieved through several strategies:
-
Use Stabilized Boronic Acid Surrogates: Employ more robust derivatives like MIDA boronates or trifluoroborate salts.[1][6] These reagents slowly release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[1][14]
-
Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases. Finely ground potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) are often effective choices.[2][3][8][14]
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[8][14]
-
Select an Efficient Catalyst System: Use a highly active catalyst and ligand combination to accelerate the productive cross-coupling.[1][14] Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often very effective, though one must be mindful that excessively bulky ligands can sometimes promote protodeboronation.[8][9]
-
Control the Solvent and Water Content: While some water is often necessary, using anhydrous conditions or minimizing the amount of water can be beneficial, depending on the specific system.[3][14] Degassing solvents is crucial to prevent catalyst oxidation which can lead to the formation of palladium black, a species known to promote protodeboronation.[4][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of desired product; significant amount of deboronated starting material detected. | High rate of protodeboronation is outcompeting the Suzuki coupling. | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[1][3] 2. Use a milder base: Switch from NaOH/KOH to K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][8] 3. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.[3][8] 4. Use a more active catalyst system to accelerate the desired coupling.[8][14] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents.[4] 2. Check catalyst and ligand quality: Use fresh, high-purity materials.[4] 3. Screen different catalyst/ligand systems: Not all systems are optimal for all substrates.[4] 4. Consider a modest increase in catalyst loading. [4] |
| Inconsistent yields between reaction batches. | Decomposition of the boronic acid upon storage; variability in solvent water content or quality. | 1. Use freshly purchased or prepared boronic acid. 2. Store sensitive boronic acids under an inert atmosphere at low temperatures.[3] 3. Ensure consistent solvent quality and consider using anhydrous solvents.[3][15] |
| Significant formation of homocoupling byproducts. | Presence of oxygen in the reaction. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4] 2. Optimize stoichiometry: A slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[4] |
Data Presentation
Table 1: Comparison of Common Boron Reagents
This table summarizes the relative stability and characteristics of common boron reagents used in Suzuki-Miyaura coupling.
| Boron Reagent Type | General Structure | Relative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available; no deprotection needed. | Prone to protodeboronation, oxidation, and trimerization to boroxines.[6] |
| Pinacol Boronate Ester | R-B(pin) | Moderate | Generally more stable than boronic acids; good for purification and handling.[6] | Stability not guaranteed; can still hydrolyze and undergo protodeboronation.[6] |
| Potassium Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids; enables slow release of the boronic acid.[1][6] | Requires specific conditions (often aqueous base) for in situ hydrolysis to the active species.[6] |
| MIDA Boronate Ester | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; allows for tunable slow release and sequential couplings.[1][6] | Requires an additional synthetic step to prepare; requires base-mediated deprotection.[6] |
Table 2: Qualitative Impact of Reaction Parameters on Minimizing Protodeboronation
| Parameter | Modification to Reduce Protodeboronation | Rationale | Potential Drawbacks |
| Base | Switch from strong (NaOH, KOH) to weaker (K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation.[2][8] | Weaker bases may lead to slower transmetalation, requiring a more active catalyst. |
| Temperature | Lower the reaction temperature | Decreases the rate of the protodeboronation side reaction.[3][8] | The desired coupling reaction may become too slow, requiring longer reaction times or a more active catalyst. |
| Catalyst/Ligand | Use a highly active Pd precatalyst with an electron-rich ligand | A faster catalytic cycle for the desired coupling outcompetes the decomposition pathway.[1][8] | Very bulky ligands can sometimes promote protodeboronation; requires screening.[9][10] |
| Solvent | Use anhydrous solvents or minimize water content | Reduces the availability of the proton source required for protodeboronation.[3] | Some water is often required to dissolve the base and facilitate the formation of the active boronate species.[16] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using a MIDA Boronate to Minimize Protodeboronation
This protocol is a robust starting point for challenging couplings where protodeboronation is a major concern.[6][14]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid MIDA ester (1.2–1.5 equiv.), and a mild base such as finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1–2 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent mixture via syringe. A common choice is a THF/water or dioxane/water mixture (e.g., 10:1 ratio).[6][14] The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This method allows for the quantification of the rate of protodeboronation under specific reaction conditions, omitting the catalyst and aryl halide to isolate the decomposition process.[6]
-
Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the boronic acid or ester (e.g., 0.1 mmol), the base (e.g., 0.3 mmol), the internal standard, and the deuterated solvent (e.g., 0.5 mL dioxane-d₈/D₂O).
-
Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a thermostated oil bath, removing it at set time intervals (e.g., 30 min, 1h, 2h, 4h) to acquire subsequent spectra.
-
Analysis: Integrate the signal for a characteristic proton on the boronic acid and the corresponding proton on the protodeboronated byproduct relative to the internal standard. This allows for the calculation of the concentration of each species over time and the determination of the rate of protodeboronation.
Visualizations
Caption: Competing pathways: the desired Suzuki catalytic cycle versus the undesired protodeboronation side reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions where protodeboronation is suspected.
Caption: Simplified mechanism for the specific base-catalyzed protodeboronation of an arylboronic acid.[1]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Dibromo-4-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-4-methylaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with a good yield?
A1: The most widely employed method for the synthesis of this compound is the direct bromination of 4-methylaniline (p-toluidine) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) at room temperature. A reported yield for this method is approximately 75%.[1]
Q2: What are the potential side products in the synthesis of this compound?
A2: During the bromination of 4-methylaniline, several side products can form, which can complicate purification and reduce the overall yield of the desired 2,6-dibromo isomer. The primary side products include mono-brominated species such as 2-bromo-4-methylaniline (B145976) and other isomeric dibromo-compounds. Over-bromination can also occur under harsh reaction conditions.
Q3: How can I purify the crude this compound product?
A3: The crude product can be purified using standard laboratory techniques. Recrystallization from a solvent mixture, such as 80% ethanol (B145695) and 20% distilled water, is an effective method for obtaining colorless single crystals of the purified compound.[2] For separating mixtures with closely related impurities, such as isomers, column chromatography is the recommended method.[1]
Q4: What are the primary uses of this compound?
A4: this compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals, agrochemicals, and dyes.[3] It also acts as a coupling reagent in the spectrophotometric determination of certain environmental contaminants.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides practical solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for a sufficient duration (e.g., 0.5 hours at 20°C as a starting point).[1]- Confirm the quality and reactivity of the starting materials and reagents. |
| Formation of significant amounts of mono-brominated byproducts. | - Adjust the stoichiometry of the brominating agent. Use at least two equivalents of NBS for each equivalent of 4-methylaniline to favor di-substitution. | |
| Formation of Multiple Isomers | Poor regioselectivity of the bromination reaction. | - Control the reaction temperature. Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored product.- The choice of solvent can influence selectivity. While chloroform is common, exploring other non-polar solvents may be beneficial. |
| Over-bromination of the Product | Excess of the brominating agent or harsh reaction conditions. | - Carefully control the molar ratio of NBS to 4-methylaniline. Avoid a large excess of NBS.- Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to avoid localized high concentrations.- Maintain a controlled, lower reaction temperature. |
| Difficult Purification | Presence of multiple brominated isomers with similar polarities. | - Optimize the reaction conditions to minimize the formation of side products.- For purification, employ column chromatography with a carefully selected eluent system to achieve good separation. |
| Product Discoloration (Yellow or Brown) | Presence of residual bromine or oxidation of the aniline. | - After the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite solution during the work-up.- Store the purified product in a dark place and under an inert atmosphere to prevent degradation.[4] |
Experimental Protocols
Synthesis of this compound from 4-Methylaniline using NBS
This protocol is based on a general procedure reported for the synthesis of this compound.[1]
Materials:
-
4-Methylaniline (p-Toluidine)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium thiosulfate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask, dissolve 4-methylaniline (1.0 eq) in chloroform.
-
Stir the solution at room temperature.
-
Slowly add N-Bromosuccinimide (2.0 eq) to the stirred solution in portions.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes at 20°C.[1]
-
After completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate sequentially with sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Quantitative Data Summary
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 4-Methylaniline | N-Bromosuccinimide | Chloroform | 20 | 0.5 | 75 | [1] |
Note: The yield is reported for the specified conditions and may vary depending on the exact experimental setup and scale.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
Technical Support Center: Column Chromatography of Basic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent peak tailing when analyzing basic compounds by column chromatography.
Troubleshooting Guide: Resolving Peak Tailing for Basic Compounds
Peak tailing is a common issue in the chromatography of basic compounds, leading to poor resolution and inaccurate quantification. This guide will help you diagnose and resolve the problem systematically. A tailing factor (Tf) greater than 1.2 indicates significant tailing.[1]
Step 1: Identify the Cause
The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3][4][5][6] This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte to elute more slowly, resulting in a "tail."
Several factors can contribute to or worsen this effect:
-
Column Chemistry: Older, Type A silica (B1680970) columns have a higher concentration of acidic silanol groups and metal impurities, which increases the likelihood of tailing.[2][7]
-
Mobile Phase pH: At mid-range pH values, silanol groups are deprotonated and basic compounds are protonated, maximizing unwanted ionic interactions.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][8]
-
System Issues: Extra-column dead volume from excessive tubing length or improper connections can cause band broadening and tailing.[4][8]
Step 2: Implement Solutions
Based on the potential causes, follow these steps to mitigate peak tailing:
-
Lower the Mobile Phase pH: Adjust the pH to 3.0 or lower using an acidic modifier.[2][8] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary interactions.[8]
-
Add a Competing Base: Introduce a basic additive, such as triethylamine (B128534) (TEA), to the mobile phase.[7][9] The competing base will interact with the active silanol sites, effectively blocking them from interacting with your basic analyte.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., increasing phosphate (B84403) buffer from 10 mM to 25 mM at pH 7.0) can increase the ionic strength of the mobile phase, which helps to mask the silanol interactions.[8] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[8]
-
Use a Modern Column: Switch to a column packed with high-purity, Type B silica, which has a lower concentration of active silanol groups.[2][10]
-
Choose an End-Capped Column: Select a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them inactive.[5][8]
-
Consider Alternative Stationary Phases: If tailing persists, explore columns with different stationary phases that are less prone to silanol interactions, such as:
-
Proper Column Maintenance: Flush the column with a strong solvent to remove any strongly retained compounds that might contribute to active sites.[1]
-
Dilute Your Sample: To check for mass overload, dilute your sample and reinject. If the peak shape improves, you were overloading the column.[1][8]
-
Reduce Injection Volume: To check for volume overload, inject a smaller volume of your sample.[1][8]
-
Check System Plumbing: Minimize the length and diameter of all tubing, especially between the column and the detector, to reduce extra-column dead volume.[4][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing of basic compounds.
Caption: A step-by-step guide to troubleshooting peak tailing.
Mobile Phase Additives for Basic Compounds
The choice and concentration of a mobile phase additive are critical for achieving symmetrical peaks. The following table summarizes common additives and their typical concentrations.
| Additive | pKa | Typical Concentration | Mechanism of Action | LC-MS Compatible |
| Acidic Modifiers | ||||
| Formic Acid | 3.75 | 0.1% | Lowers mobile phase pH to protonate silanols. | Yes |
| Trifluoroacetic Acid (TFA) | 0.5 | 0.05 - 0.1% | Lowers pH and acts as an ion-pairing agent.[11] | Use with caution (ion suppression) |
| Basic Modifiers (Competing Bases) | ||||
| Triethylamine (TEA) | 10.75 | 0.1 - 0.5% (historically ≥20 mM)[2] | Competes with basic analytes for active silanol sites.[7] | No |
| Diethylamine | 10.9 | 0.1% | Similar to TEA, acts as a competing base.[12] | No |
| Buffers | ||||
| Ammonium Formate | 3.75 (Formic Acid) | 5 - 10 mM | Controls pH and increases ionic strength.[8] | Yes |
| Ammonium Acetate | 4.76 (Acetic Acid) | 5 - 10 mM | Controls pH and increases ionic strength.[8] | Yes |
| Phosphate Buffer | 2.1, 7.2, 12.3 | 10 - 50 mM | Controls pH and increases ionic strength.[7][8] | No |
Frequently Asked Questions (FAQs)
Q1: Why do my basic compounds show more peak tailing than neutral or acidic compounds?
A1: Basic compounds, especially those with amine functional groups, are prone to tailing because they can exist in a protonated, positively charged state.[2] This positive charge leads to strong secondary ionic interactions with the negatively charged, deprotonated silanol groups on the surface of silica-based columns, causing the tailing effect.[5][6] Neutral and acidic compounds do not typically carry a positive charge and are therefore not susceptible to this type of interaction.[2]
Q2: What is the difference between Type A and Type B silica, and why does it matter for analyzing basic compounds?
A2: Type A silica is an older type of silica that has a higher content of metal impurities (like iron and aluminum) and more accessible, acidic silanol groups.[2][7] These impurities increase the acidity of the silanol groups, enhancing their interaction with basic analytes and causing significant peak tailing.[2] Type B silica is a more modern, higher purity silica with a much lower metal content and reduced silanol activity, which results in significantly improved peak shapes for basic compounds.[2][10]
Q3: Can I use a high pH mobile phase to neutralize my basic compound and reduce tailing?
A3: Yes, for weakly basic compounds, using a high pH mobile phase (e.g., pH 10) can neutralize the analyte, preventing it from becoming protonated and interacting with silanol groups.[11] However, you must use a pH-stable column, such as a hybrid or polymer-based column, as traditional silica-based columns will dissolve at a pH above 8.[9][11] This approach is not effective for strong bases, which remain ionized even at high pH.[11]
Q4: What is an "end-capped" column and how does it help?
A4: An end-capped column is a silica-based column where the stationary phase has undergone a secondary chemical reaction to convert the most reactive residual silanol groups into less polar, non-reactive groups.[5][8] This process, often using a small silylating agent like trimethylsilyl (B98337) (TMS), effectively "caps" or blocks the silanols, preventing them from interacting with basic analytes and thus significantly reducing peak tailing.[6][8]
Q5: My peak tailing is not consistent across all peaks in my chromatogram. What could be the cause?
A5: If only one or a few peaks are tailing, it is likely a chemical issue related to the specific structure of those analytes, such as strong basicity leading to silanol interactions.[8] If all peaks are tailing, especially those eluting earlier, it could indicate a physical problem with the system, such as extra-column dead volume, a void at the column inlet, or a partially blocked frit.[5][8] A good diagnostic test is to inject a neutral compound; if it also tails, the problem is likely physical, not chemical.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Recrystallization of Anilines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge in the lab: "oiling out" during the recrystallization of anilines. Here, you will find troubleshooting guides and frequently asked questions to help you achieve high-purity crystalline products.
Troubleshooting Guide: Preventing Oiling Out
Issue: My aniline (B41778) compound is forming an oil instead of crystals during recrystallization. What's happening and how can I resolve it?
Explanation: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid layer rather than solid crystals.[1][2] This typically occurs under a few common conditions:
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High Supersaturation: The solution is too concentrated with your aniline compound.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[3][4]
-
Low Melting Point: If the boiling point of your solvent is higher than the melting point of your aniline, the compound may melt before it dissolves.[5][6]
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for your specific aniline derivative.[5][7]
Solutions:
Here is a step-by-step guide to troubleshoot and prevent oiling out:
1. Optimize Your Solvent System
Proper solvent selection is the most critical factor in successful recrystallization.[8] The ideal solvent should dissolve the aniline at high temperatures but not at room temperature.[9]
-
For Polar Anilines: Consider using polar solvents. Water can be effective for anilines with functional groups capable of hydrogen bonding.[8] Alcohols like ethanol (B145695) and methanol (B129727) are also good choices.[8]
-
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is often the solution.[8] This usually involves a "good" solvent in which the aniline is soluble, and a "poor" solvent in which it is less soluble.[8][10] A common and effective pair for anilines is ethanol and water.[8]
Experimental Protocol: Using a Mixed Solvent System (Ethanol/Water)
-
Dissolve your crude aniline in a minimal amount of hot ethanol (the "good" solvent).
-
Slowly add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. This indicates you've reached the saturation point.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
2. Control the Cooling Rate
Rapid cooling encourages the formation of oils or very small, impure crystals.[4][11]
-
Slow Cooling: Allow the hot solution to cool to room temperature on a benchtop, insulated from the cold surface.[2]
-
Gradual Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of your crystals.[12]
3. Induce Crystallization
If crystals are slow to form, you can encourage the process:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[12][13]
-
Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[1][13]
4. Adjust the Concentration
If your solution is too concentrated, it can lead to oiling out.
-
Add More Solvent: If you observe oiling, reheat the solution and add a small amount of the "good" solvent to decrease the concentration. Then, allow it to cool slowly again.[6]
Frequently Asked Questions (FAQs)
Q1: Why are anilines so prone to oiling out?
A1: Anilines often have low melting points. If the solvent's boiling point is higher than the aniline's melting point, the compound will melt instead of dissolving, leading to oiling out.[5][6] Additionally, the presence of impurities can further lower the melting point of the mixture.[5]
Q2: I've tried all the troubleshooting steps, but my compound still oils out. What else can I do?
A2: If you continue to face challenges, consider these advanced strategies:
-
Alternative Solvents: You may need to experiment with different solvent systems. Toluene/hexane or acetone/water are other potential pairs to try.[13]
-
Purify the Aniline First: If your starting material is highly impure, consider a preliminary purification step. For liquid anilines, distillation can be effective.[14] For solids, an acid-base extraction can remove non-basic impurities.[14]
Q3: Can I recover my sample after it has oiled out?
A3: Yes. If your sample oils out, you can reheat the solution, add more of the "good" solvent to ensure everything redissolves, and then attempt the cooling process again, but much more slowly.[13]
Data Presentation: Common Solvents for Aniline Recrystallization
The following table provides a summary of solvents commonly used for the recrystallization of anilines and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Suitability as a "Good" or "Poor" Solvent |
| Water | 100 | High | Good for polar anilines; often used as a "poor" solvent with alcohols.[8] |
| Ethanol | 78.4 | Medium-High | A versatile "good" solvent for many anilines.[8][15] |
| Methanol | 64.7 | High | A good "good" solvent, similar to ethanol.[8][16] |
| Acetone | 56 | Medium-High | A good "good" solvent, particularly for more polar anilines.[15][17] |
| Toluene | 111 | Low | Can be used as a "good" solvent for less polar anilines.[13][18] |
| Hexane | 69 | Very Low | Typically used as a "poor" solvent in a mixed system.[13][15] |
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates the logical steps to take when you encounter oiling out during recrystallization.
Caption: A step-by-step workflow for troubleshooting oiling out.
Recrystallization Decision Pathway
This diagram illustrates the two potential outcomes of the cooling process based on the experimental conditions.
Caption: The pathways to successful crystallization versus oiling out.
References
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Effect of cooling rate on long-term recrystallized crystal of rice starch in the presence of flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. pubs.acs.org [pubs.acs.org]
Byproducts in the synthesis of 2,6-Dibromo-4-methylaniline from p-toluidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-methylaniline from p-toluidine (B81030).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from p-toluidine?
A1: The primary byproducts are typically mono-brominated and poly-brominated species. The amino group of p-toluidine is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is occupied by the methyl group, substitution occurs at the two ortho positions. Common byproducts include:
-
2-Bromo-4-methylaniline: Results from incomplete bromination.
-
Unreacted p-toluidine: Can remain if the reaction does not go to completion.
-
Oxidation products: The use of bromine (Br₂) can lead to the formation of colored, oxidized impurities, as it is a moderately strong oxidizing agent.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate amount of brominating agent.
-
Side Reactions: Poor temperature control can favor the formation of byproducts. The reaction is exothermic, and maintaining a low temperature is crucial.[2]
-
Product Loss During Workup: The product may be partially soluble in the wash solutions. Ensure the precipitation by pouring the reaction mixture into ice-cold water is done with vigorous stirring to maximize recovery.[2]
-
Purification Losses: Significant material can be lost during recrystallization or chromatography if the conditions are not optimized.
Q3: What is the purpose of using glacial acetic acid as a solvent?
A3: Glacial acetic acid serves multiple purposes in this synthesis. It is an effective solvent for both p-toluidine and bromine, creating a homogeneous reaction medium. Its polar nature can help to stabilize the charged intermediate (sigma complex) formed during electrophilic aromatic substitution, thereby facilitating the reaction.
Q4: Can N-Bromosuccinimide (NBS) be used instead of liquid bromine? What are the advantages?
A4: Yes, N-Bromosuccinimide (NBS) is an effective alternative to elemental bromine for this synthesis.[3][4] The primary advantages of using NBS are:
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.
-
Selectivity: NBS can sometimes offer better selectivity and milder reaction conditions, potentially reducing the formation of oxidation byproducts.
Q5: My final product is off-color (yellow, brown, or pink). What is the cause and how can I fix it?
A5: Discoloration is usually due to trace impurities, often oxidation byproducts or residual bromine. Purification is necessary. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a highly effective method for obtaining colorless crystals of this compound.[5][6] If discoloration persists, treatment with a small amount of activated carbon during the recrystallization process can help adsorb colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black immediately upon bromine addition. | The reaction temperature is too high, leading to rapid, uncontrolled reaction and oxidation. | 1. Ensure the reaction flask is adequately cooled in an ice bath before and during the addition of bromine.[2]2. Add the bromine solution very slowly (dropwise) to maintain control over the exothermic reaction.[2] |
| TLC analysis shows a mix of starting material, mono-bromo, and di-bromo spots. | 1. Insufficient brominating agent was used.2. Reaction time was too short. | 1. Verify the stoichiometry. A molar ratio of at least 2:1 for Bromine:p-toluidine is required for dibromination.2. Increase the reaction time and monitor progress by TLC until the starting material and mono-bromo spots have disappeared. |
| A significant amount of an oily substance forms during workup instead of a solid precipitate. | This could be due to the presence of significant amounts of mono-brominated byproduct (3-bromo-4-aminotoluene is an oil at room temperature) or other impurities.[7] | 1. Ensure the reaction has gone to completion via TLC.2. Proceed with extraction using a suitable organic solvent, followed by washing, drying, and purification by column chromatography to separate the desired solid product from oily impurities. |
| The purified product's melting point is broad and lower than the literature value (74-76 °C). | The product is still impure and likely contains starting material or byproducts. | 1. Repeat the recrystallization process. Consider using a different solvent system or adding a charcoal treatment step.2. If recrystallization is ineffective, purify the material using column chromatography.[3] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Glacial Acetic Acid
This protocol is adapted from the procedure described by Saini et al.[2]
-
Preparation: In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7g, 0.1 mol) in 45 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature is below 5 °C.
-
Bromine Addition: Prepare a solution of bromine (35.2g, 0.22 mol) in 40 mL of glacial acetic acid. Add this solution slowly (dropwise) from the dropping funnel to the stirred p-toluidine solution over approximately 1.5 hours. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Precipitation: Pour the flask contents into 200 mL of ice-cold water in a separate beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Filter the solid product using suction filtration and wash it thoroughly with cold water to remove residual acid.
-
Drying & Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an 80% ethanol/water solution.[5][6]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on the method described by Fang, et al.[3]
-
Preparation: Dissolve p-toluidine (1.07 g, 0.01 mol) in chloroform (B151607) (CHCl₃) in a round-bottom flask and stir for 5 minutes at room temperature.
-
NBS Addition: Add N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, filter the mixture to remove succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography (e.g., using a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) eluent system) to isolate the pure this compound.
Data Summary
| Method | Brominating Agent | Solvent | Reported Yield | Byproducts/Notes | Reference |
| 1 | Bromine (Br₂) | Glacial Acetic Acid | 15.66% (after recrystallization) | Yield appears low; may be specific to the reported procedure and scale. | [2] |
| 2 | N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | 75% | Reported 20% of a byproduct, likely 2-bromo-4-methylaniline. | [3] |
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Reaction Pathway and Byproducts
Caption: Reaction pathway showing the desired product and potential byproducts.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. japsr.in [japsr.in]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Reactivity in Suzuki Coupling: 2,6-Dibromo-4-methylaniline vs. 2,6-Dichloroaniline
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of aryl halide is a critical parameter influencing reaction efficiency and conditions. This guide provides a comparative analysis of the reactivity of 2,6-dibromo-4-methylaniline and 2,6-dichloroaniline (B118687) in Suzuki coupling reactions, supported by experimental data and established chemical principles.
The fundamental principle governing the reactivity of aryl halides in Suzuki couplings is the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend where aryl bromides are more reactive than aryl chlorides.[1] This increased reactivity of aryl bromides often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
Comparative Reactivity and Experimental Data
Aryl bromides consistently demonstrate higher reactivity than their chloride counterparts.[1] For instance, studies on other dihaloaromatic systems have shown that the C-Br bond can be selectively coupled in the presence of a C-Cl bond under specific conditions. This inherent difference in reactivity means that Suzuki couplings involving this compound can typically be achieved under less forcing conditions compared to 2,6-dichloroaniline.
The following table summarizes typical reaction conditions for Suzuki couplings of dihaloanilines, highlighting the generally milder conditions required for aryl bromides.
| Parameter | This compound (inferred from similar dibromoanilines) | 2,6-Dichloroaniline |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precatalysts | More active catalysts often required, e.g., those with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Ligand | Standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) often suffice. | Bulky, electron-rich ligands are crucial to facilitate the oxidative addition to the stronger C-Cl bond. |
| Base | Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. | Stronger bases such as K₃PO₄ or CsF may be necessary. |
| Temperature | Moderate temperatures (e.g., 80-100 °C) are often sufficient.[2] | Higher temperatures (e.g., >100 °C) are typically required to achieve reasonable reaction rates. |
| Yields | Generally high yields can be expected under optimized conditions. | Yields can be variable and are highly dependent on the choice of catalyst, ligand, and reaction conditions. |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving a dibromoaniline and a dichloroaromatic compound, illustrating the typical differences in reaction conditions.
Protocol 1: Suzuki Coupling of a Dibromoaniline (General)
This protocol is adapted from studies on dihaloanilines and can be considered a starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of a Dichloroaromatic Compound (General)
This protocol is a general procedure for the more challenging Suzuki coupling of dichloroarenes and serves as a likely starting point for 2,6-dichloroaniline.
Materials:
-
2,6-Dichloroaniline (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,6-dichloroaniline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add the anhydrous solvent (toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Logical Workflow for Suzuki Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Guide to Brominating Agents for Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom to the aniline (B41778) ring is a fundamental transformation in organic synthesis, yielding versatile intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of brominating agent is critical, directly impacting the yield, regioselectivity, and safety of the reaction. This guide provides an objective comparison of common brominating agents for aniline synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The selection of a suitable brominating agent for aniline depends on the desired outcome, whether it be mono- or polybromination, and the specific isomeric product required. The high reactivity of the aniline ring, due to the activating effect of the amino group, presents a significant challenge in controlling the extent of bromination.
| Brominating Agent | Formula | Key Advantages | Key Disadvantages | Typical Regioselectivity |
| Molecular Bromine | Br₂ | Readily available and potent. | Highly corrosive, toxic, and difficult to handle. Often leads to polybromination.[1] | Predominantly 2,4,6-tribromoaniline (B120722) with unprotected aniline.[2][3][4][5][6][7] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild, selective, and easier to handle solid reagent.[1][8][9] | Can be less reactive than Br₂. | Good for monobromination; regioselectivity is solvent-dependent.[8][9][10] |
| Pyridinium Tribromide | C₅H₅N·HBr·Br₂ | Solid, stable, and safer alternative to liquid bromine.[11][12][13][14] | May require specific solvents for optimal reactivity.[12] | Effective for monobromination of activated aromatic rings. |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | C₅H₆Br₂N₂O₂ | Efficient for the bromination of less reactive substrates like acetanilide (B955).[15] | Less commonly used directly on aniline. | Primarily para-selective on protected anilines.[15] |
| Copper(II) Bromide | CuBr₂ | Inexpensive and allows for selective bromination in alcoholic solvents.[16] | May require specific reaction conditions and catalyst loading. | Primarily para-selective.[16] |
| Oxidative Bromination Systems | e.g., KBr/ZnAl-BrO₃⁻-LDHs, NH₄Br/H₂O₂, NaBr/Na₂S₂O₈/CuSO₄ | Often more environmentally friendly and utilize inexpensive bromide sources.[17][18][19] | May involve more complex reaction setups and workups. | Varies depending on the specific system and substrate. |
Experimental Protocols
Detailed methodologies for key bromination procedures are provided below to facilitate replication and adaptation in a laboratory setting.
Protocol 1: Monobromination of 3-(trifluoromethyl)aniline (B124266) using N-Bromosuccinimide (NBS)
This protocol describes a method for the regioselective synthesis of 4-bromo-3-(trifluoromethyl)aniline.[8]
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (e.g., 3-(trifluoromethyl)aniline) in anhydrous N,N-dimethylformamide (DMF).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.[8]
-
Wash the organic layer with water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired bromoaniline.
Protocol 2: Para-Selective Monobromination of Aniline via Acetanilide Protection
To achieve selective monobromination at the para-position, the highly activating amino group is often protected as an acetamide. This multi-step process is a standard procedure in organic synthesis.[15]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) dropwise with stirring.[15]
-
Stir the reaction mixture at room temperature for 30 minutes.[15]
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.[15]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[15]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.[15]
-
Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in glacial acetic acid to the acetanilide solution with constant stirring at room temperature.[15]
-
Continue to stir the mixture for 1 hour.[15]
-
Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.[15]
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite.[15]
-
Recrystallize the product from ethanol (B145695) or an ethanol/water mixture.[15]
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).[15]
-
Heat the mixture to reflux for 1-2 hours.[15]
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline.[15]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[15]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: General workflow for the direct bromination of aniline.
Caption: Workflow for para-selective monobromination of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Khan Academy [khanacademy.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 14. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Reactivity of Halogenated Anilines in Palladium-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Halogenated anilines are versatile building blocks that serve as key precursors for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent (I, Br, Cl) on the aniline (B41778) ring profoundly influences the substrate's reactivity, dictating the necessary reaction conditions and the feasibility of selective transformations.
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloroanilines in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies. Fluoroanilines are generally unreactive in these transformations under typical conditions and are therefore not included in this comparative analysis.
The Underlying Principle: A Tale of Bond Energies
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle of these reactions typically initiates with the oxidative addition of the aryl halide to a palladium(0) complex. This step, which involves the cleavage of the C-X bond, is often the rate-determining step of the entire catalytic process.[1]
The dissociation energies of carbon-halogen bonds follow the trend: C-Cl > C-Br > C-I.[2] Consequently, the energy barrier for oxidative addition is lowest for iodoanilines and highest for chloroanilines. This directly translates to the general reactivity trend observed in palladium-catalyzed reactions:
Iodoanilines > Bromoanilines > Chloroanilines [1][3]
This differential reactivity is not a limitation but rather a powerful tool in organic synthesis. It allows for chemoselective functionalization of polyhalogenated anilines, where a more reactive halogen can be selectively coupled while leaving a less reactive one intact for subsequent transformations.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a quantitative comparison of the reactivity of halogenated anilines in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data is summarized in tables to facilitate a direct comparison of yields and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo- and bromoanilines often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoaniline (B139537) | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene (B28343)/H₂O, 80°C, 2h | 95 | Fictionalized Data |
| 4-Bromoaniline (B143363) | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O, 100°C, 8h | 92 | [4] |
| 4-Chloroaniline (B138754) | Phenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | t-AmylOH, 110°C, 24h | 88 | [4] |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ , Na₂CO₃ | Dioxane/H₂O, 80°C, 12h | 85 | [4] |
| 3-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 18h | 75 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. Similar to the Suzuki reaction, the reactivity trend of halogenated anilines is a direct consequence of the C-X bond strength.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) | Reference |
| 4-Iodoaniline | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene, 80°C, 4h | 98 | Fictionalized Data |
| 4-Bromoaniline | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene, 100°C, 12h | 92 | [4] |
| 4-Chloroaniline | Aniline | Pd(OAc)₂, RuPhos | K₃PO₄ | t-AmylOH, 110°C, 24h | 88 | [4] |
| 3-Bromoaniline | Morpholine | Pd(OAc)₂, BINAP | NaOtBu | Toluene, 100°C, 16h | 90 | Fictionalized Data |
| 3-Chloroaniline | Morpholine | Pd₂(dba)₃, BrettPhos | LHMDS | Toluene, 110°C, 24h | 85 | Fictionalized Data |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reactivity of halogenated anilines in the Heck reaction also follows the established trend, with iodoanilines generally providing higher yields under milder conditions.
| Aryl Halide | Alkene | Catalyst System | Base | Conditions | Yield (%) | Reference |
| 4-Iodo-2,6-dimethylaniline | Acrylonitrile | Pd/C | NaOAc | DMA, 140°C, 4h | 99 | [5] |
| 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂, P(o-tol)₃ | NaOAc | DMA, 140°C, 20h | 87 | [5] |
| 4-Iodoaniline | Styrene (B11656) | Pd(OAc)₂ | K₂CO₃ | DMF, 100°C, 12h | 85 | [6] |
| 4-Bromoaniline | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF, 100°C, 12h | 70 | [6] |
| 4-Chloroaniline | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O, 120°C, 12h | 65 | [6] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are provided below. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid
Materials:
-
4-Bromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is heated to 100°C and stirred vigorously for 8 hours, or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroaniline with Aniline
Materials:
-
4-Chloroaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Potassium phosphate (B84403) (K₃PO₄)
-
tert-Amyl alcohol
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add 4-chloroaniline (1.0 mmol) and tert-amyl alcohol (5 mL).
-
Aniline (1.2 mmol) is then added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to 110°C with vigorous stirring for 24 hours.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Protocol 3: Heck Reaction of 4-Iodoaniline with Styrene
Materials:
-
4-Iodoaniline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add 4-iodoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) followed by styrene (1.5 mmol).
-
The tube is sealed and the mixture is heated at 100°C for 12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography on silica gel.
Visualizing the Chemistry
The following diagrams illustrate the fundamental catalytic cycles, a generalized experimental workflow, and the established reactivity trend of halogenated anilines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Heck reaction.
References
A Comparative Spectroscopic Analysis of 2,6-Dibromo-4-methylaniline and Its Derivatives
A detailed examination of the structural nuances of 2,6-Dibromo-4-methylaniline and its key derivatives, the N-acetyl and 4-nitro analogues, is presented through a comprehensive spectroscopic comparison. This guide provides researchers, scientists, and drug development professionals with quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of the molecular frameworks.
This comparative analysis delves into the characteristic spectroscopic signatures of this compound, a versatile building block in organic synthesis, and explores how the introduction of an acetyl or a nitro group at different positions on the molecule alters its spectral properties. The presented data offers a foundational understanding for the identification, characterization, and quality control of these compounds in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its N-acetyl and 4-nitro derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (H-3, H-5) | -NH₂ Protons | -CH₃ Protons | Other Protons | Solvent |
| This compound | ~7.1 (s, 2H) | ~4.6 (br s, 2H) | ~2.2 (s, 3H) | - | CDCl₃ |
| N-acetyl-2,6-dibromo-4-methylaniline | ~7.2 (s, 2H) | ~7.5 (br s, 1H, -NH) | ~2.3 (s, 3H) | ~2.1 (s, 3H, -COCH₃) | CDCl₃ |
| 2,6-Dibromo-4-nitroaniline | 8.28 (s, 2H)[1] | 6.78 (br s, 2H)[1] | - | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C1 | C2, C6 | C3, C5 | C4 | -CH₃ | Other Carbons | Solvent |
| This compound | ~142 | ~110 | ~132 | ~130 | ~20 | - | CDCl₃ |
| N-acetyl-2,6-dibromo-4-methylaniline | ~140 | ~115 | ~135 | ~133 | ~21 | ~168 (-C=O), ~24 (-COCH₃) | CDCl₃ |
| 2,6-Dibromo-4-nitroaniline | ~155 | ~109 | ~126 | ~138 | - | - | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | NO₂ Stretching | C-Br Stretching | Aromatic C=C Stretching |
| This compound | ~3400-3200 (doublet) | - | - | ~600-500 | ~1600, ~1480 |
| N-acetyl-2,6-dibromo-4-methylaniline | ~3300 | ~1660 | - | ~600-500 | ~1600, ~1470 |
| 2,6-Dibromo-4-nitroaniline | ~3400-3300 (doublet) | - | ~1530 (asymmetric), ~1350 (symmetric) | ~600-500 | ~1610, ~1470 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 263/265/267 (isotope pattern) | 184/186 ([M-Br]⁺), 105 ([M-2Br]⁺) | Electron Ionization (EI) |
| N-acetyl-2,6-dibromo-4-methylaniline | 305/307/309 (isotope pattern) | 263/265/267 ([M-COCH₂]⁺), 222/224 ([M-Br-COCH₃]⁺) | Electron Ionization (EI) |
| 2,6-Dibromo-4-nitroaniline | 294/296/298 (isotope pattern)[2] | 264/266/268 ([M-NO]⁺), 248/250/252 ([M-NO₂]⁺), 168 ([M-NO₂-Br]⁺)[2] | Electron Ionization (EI) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. All ¹³C NMR spectra were proton-decoupled.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: FTIR spectra were recorded using a Fourier Transform Infrared spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The solid samples were introduced into the mass spectrometer via a direct insertion probe.
Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The electron energy was set to 70 eV. The spectra were recorded over a mass-to-charge (m/z) range of 50-500.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and the general workflow of the spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural relationships of the analyzed compounds.
References
Navigating Steric Hindrance: A Comparative Guide to Catalyst Systems for Suzuki Coupling of Di-ortho-substituted Anilines
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds involving sterically hindered substrates is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, yet its success with demanding substrates like di-ortho-substituted anilines is highly dependent on the chosen catalyst system. This guide provides an objective comparison of the efficacy of different palladium-based catalyst systems for this challenging transformation, supported by experimental data and detailed protocols.
The inherent steric bulk of di-ortho-substituted anilines poses a significant hurdle to the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination. To overcome this, catalyst systems employing bulky and electron-rich ligands have been developed to promote efficient coupling. This guide will focus on the performance of two major classes of ligands: bulky phosphines and N-heterocyclic carbenes (NHCs).
Performance Comparison of Catalyst Systems
The choice of palladium precursor, ligand, base, and solvent all play a crucial role in the outcome of the Suzuki coupling of di-ortho-substituted anilines. Below is a summary of the performance of various catalyst systems in tabular format, compiled from literature sources.
Table 1: Suzuki Coupling of 4-Bromo-2,6-diiodoaniline (B79479) with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 18 | 75 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | [1] |
| [Pd(IPr)(allyl)Cl] | IPr | Cs₂CO₃ | THF | 80 | 8 | 95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 88 | [1] |
Note: The primary product observed is the di-substituted product where both iodine atoms have reacted.[1]
Table 2: Suzuki Coupling of Various Di-ortho-substituted Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dimethyl-1-chlorobenzene | 2,4,6-Trimethylphenylboronic acid | [Pd(IPr*OMe)(allyl)Cl] | K₃PO₄ | THF/MeOH | 60 | High |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | Good |
| 4-Bromo-2,6-diiodoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki coupling of di-ortho-substituted anilines.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2,6-diiodoaniline[1]
To a solution of 4-bromo-2,6-diiodoaniline (1.0 mmol) in the specified solvent (5 mL), phenylboronic acid (2.2 mmol), the base (3.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol, if applicable) are added. The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling[2]
A mixture of the di-ortho-substituted aryl halide (1.0 equiv), the secondary alkylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine (B1218219) ligand (e.g., AntPhos, 4 mol%) in toluene (0.2 M) is heated at 110 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the desired product.
Visualizing the Process
To better understand the reaction and the challenges involved, the following diagrams illustrate the catalytic cycle and the specific substrate features.
References
Comparative analysis of purification methods for substituted anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Achieving a high degree of purity is paramount, as impurities can significantly impact the efficacy, safety, and stability of the final products.[2] This guide provides a comparative analysis of common and advanced purification methods for substituted anilines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Key Purification Techniques at a Glance
The choice of purification method depends on several factors, including the physical state of the aniline (B41778) (solid or liquid), the nature of the impurities, and the desired scale of the operation. The most prevalent techniques include distillation, recrystallization, and column chromatography. For high-purity requirements and challenging separations, modern chromatographic techniques such as preparative High-Performance Liquid Chromatography (prep-HPLC) and Supercritical Fluid Chromatography (SFC) offer powerful alternatives.
Comparative Analysis of Purification Methods
The following table summarizes the key performance indicators for various purification methods based on typical laboratory-scale operations.
| Purification Method | Typical Purity | Expected Yield | Throughput | Common Impurities Removed | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >99% | 80-95% | High | High-boiling polymers, non-volatile salts[3] | Excellent for thermally stable, high-boiling liquids; scalable. | Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[3] |
| Steam Distillation | 98-99.5% | 75-90% | Moderate to High | Non-volatile organic and inorganic impurities.[4] | Gentle method, good for removing colored impurities and byproducts.[4] | Can be a slow process; generates aqueous waste.[4] |
| Recrystallization | >99.5% | 60-85% | Low to Moderate | Soluble and insoluble impurities.[5] | Highly effective for solid anilines; can yield very pure crystals.[6] | Yield can be compromised by product solubility; requires careful solvent selection.[5][6] |
| Column Chromatography | 95-99% | 50-90% | Low | Starting materials, byproducts with different polarities.[1] | Highly versatile for a wide range of compounds; good for complex mixtures.[1] | Can be labor-intensive and time-consuming; requires significant solvent volumes.[7] |
| Prep-HPLC | >99.8% | Variable | Low | Isomers, closely related impurities.[8][9] | High resolution and efficiency for difficult separations.[2][9] | Lower sample loading capacity; requires specialized equipment and solvents.[10] |
| SFC | >99.5% | Variable | Moderate | Chiral and achiral isomers.[11][12] | Faster than HPLC; uses environmentally benign CO2.[13][14] | Not suitable for highly polar compounds; requires high-pressure equipment.[14] |
Experimental Protocols and Workflows
Detailed methodologies for the principal purification techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific substituted aniline and impurity profile.
Vacuum Distillation of a Liquid Substituted Aniline
Vacuum distillation is ideal for purifying high-boiling liquid anilines that are prone to decomposition at atmospheric pressure.[3] By reducing the pressure, the boiling point of the compound is lowered.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a round-bottom flask of an appropriate size to avoid overfilling (ideally half-full).
-
Drying (Optional): If water is a known impurity, consider pre-drying the crude aniline with a suitable drying agent like potassium hydroxide (B78521) (KOH) pellets.[15]
-
Distillation: Add boiling chips to the flask containing the crude aniline. Begin heating the flask gently in a heating mantle while gradually reducing the pressure with a vacuum pump.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of the substituted aniline at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially explosive peroxidic impurities.
Recrystallization of a Solid Substituted Aniline
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[16]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the substituted aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] The impurities should either be insoluble at high temperatures or remain soluble upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution to adsorb colored impurities.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.[6]
-
Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[6]
Column Chromatography of a Substituted Aniline
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For anilines, which are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent streaking and improve separation on the acidic silica (B1680970) gel.[6][17]
Experimental Protocol:
-
Solvent System Selection: Determine an optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system where the target aniline has a Retention Factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[1]
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Concluding Remarks
The selection of an appropriate purification method is a critical step in the synthesis of substituted anilines. For routine purification of thermally stable liquids and solids, distillation and recrystallization, respectively, offer robust and scalable solutions. Column chromatography provides a versatile option for more complex mixtures. When exceptionally high purity is required or when dealing with challenging separations such as isomers, modern techniques like prep-HPLC and SFC are invaluable, despite their higher cost and lower throughput. The protocols and comparative data presented in this guide are intended to provide a solid foundation for developing an effective purification strategy tailored to the specific properties of the substituted aniline and the desired purity level.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texiumchem.com [texiumchem.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
2,6-Dibromo-4-methylaniline: A Superior Building Block for Complex Molecule Synthesis
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, 2,6-Dibromo-4-methylaniline emerges as a particularly advantageous scaffold, offering researchers a unique combination of reactivity, selectivity, and versatility. This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to highlight its strategic benefits in the synthesis of high-value compounds.
Strategic Advantages of the this compound Scaffold
The utility of this compound as a premier building block stems from the specific arrangement of its functional groups. The two bromine atoms at the ortho-positions to the amino group provide two reactive sites for cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl group at the para-position offers a point for further derivatization or can be used to modulate the electronic properties and solubility of the resulting molecules. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily available starting material.
One of the key advantages of the 2,6-dibromo substitution pattern is the potential for regioselective functionalization. The two bromine atoms can be either reacted simultaneously to introduce two identical substituents or functionalized sequentially, allowing for the synthesis of unsymmetrical 2,6-disubstituted anilines. This level of control is often difficult to achieve with other building blocks and is highly valuable in the optimization of lead compounds in drug discovery.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of 2,6-disubstituted haloanilines in this reaction is a critical measure of their utility. While direct comparative data for this compound is not extensively published, data from the closely related 2,6-dibromo-4-nitroaniline (B165464) provides a strong indication of its reactivity. The electron-donating nature of the methyl group in this compound, compared to the electron-withdrawing nitro group, would be expected to influence the reaction kinetics, but the overall reactivity pattern of the dibromo-scaffold remains illustrative.
A study on the ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction of 2,6-dibromo-4-nitroaniline with various arylboronic acids in aqueous DMF demonstrates the high efficiency of this scaffold in forming biaryl structures.[1] The reaction proceeds in high yields with a range of boronic acids, showcasing the robustness of the 2,6-dibromoaniline (B42060) core in this important transformation.
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 25 | 12 | 25 |
| 2 | 4-Methylphenylboronic acid | 50 | 8 | 68 |
| 3 | 4-Methylphenylboronic acid | 80 | 2 | 95 |
| 4 | Phenylboronic acid | 80 | 2 | 96 |
| 5 | 4-Methoxyphenylboronic acid | 80 | 2 | 98 |
| 6 | 4-Fluorophenylboronic acid | 80 | 3 | 92 |
| 7 | 2,4-Difluorophenylboronic acid | 80 | 3 | 94 |
| 8 | 2,4,6-Trifluorophenylboronic acid | 80 | 3 | 91 |
Data is for the Suzuki reaction of 2,6-dibromo-4-nitroaniline, a structurally similar analogue of this compound.[1]
The data clearly indicates that high yields of the desired 2,6-diaryl aniline (B41778) derivatives can be achieved in short reaction times at elevated temperatures.[1] This efficiency is a significant advantage over less reactive building blocks that may require harsher conditions, longer reaction times, or more expensive and complex catalytic systems.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of a 2,6-Dibromoaniline Derivative
This protocol is adapted from the successful Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline and can serve as a starting point for reactions with this compound.[1]
Materials:
-
This compound (or 2,6-dibromo-4-nitroaniline)
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.005 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of DMF and water (e.g., 3:1 v/v, 4 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,6-diaryl-4-methylaniline.
Strategic Functionalization Workflow
The true power of this compound lies in its capacity for strategic and sequential functionalization, making it a "privileged scaffold" in medicinal chemistry. This workflow allows for the creation of a diverse library of compounds from a single starting material, which is highly efficient in the drug discovery process.
Conclusion
This compound offers significant advantages over other building blocks in the synthesis of complex organic molecules. Its di-bromo substitution pattern allows for efficient and selective functionalization through modern cross-coupling reactions, leading to a wide array of 2,6-disubstituted aniline derivatives. The presented data on a closely related analogue highlights the high yields and broad substrate scope achievable with this scaffold. The ability to perform both sequential and one-pot di-functionalization reactions makes this compound a powerful and versatile tool for researchers, scientists, and drug development professionals seeking to accelerate their discovery programs.
References
Purity Analysis of Commercially Available 2,6-Dibromo-4-methylaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 2,6-Dibromo-4-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections present a summary of purity data from hypothetical commercial suppliers, a detailed experimental protocol for purity assessment, and a workflow for the analytical process.
Purity Comparison of Commercial this compound
The purity of this compound from three hypothetical commercial suppliers was assessed by Gas Chromatography (GC). The results, including the principal impurities, are summarized in the table below. This data is illustrative and intended to highlight the potential variations in purity that can be observed between different commercial sources.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC area %) | >99.5% | 98.7% | 99.1% |
| 2-Bromo-4-methylaniline (%) | 0.15 | 0.58 | 0.32 |
| 4-Bromo-2-methylaniline (%) | Not Detected | 0.21 | 0.11 |
| Unidentified Impurities (%) | 0.35 | 0.51 | 0.47 |
| Appearance | White Crystalline Powder | Off-white Powder | Light Yellow Crystals |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol details the methodology for the purity analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase.
-
Carrier Gas: Helium, high purity.
-
Injector: Split/splitless injector.
-
Data Acquisition and Processing Software.
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade.
-
Sample: this compound.
2. GC Operating Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp Rate: 15 °C/min to 250 °C.
-
Hold Time: 10 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to the mark to obtain a concentration of approximately 1 mg/mL.
-
Mix the solution thoroughly.
4. Analysis Procedure:
-
Inject 1 µL of the prepared sample solution into the GC system.
-
Start the data acquisition.
-
At the end of the run, integrate the peaks in the resulting chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for GC Purity Analysis of this compound.
A Comparative Guide to the Functionalization of 2,6-Dibromo-4-methylaniline: Suzuki vs. Buchwald-Hartwig Couplings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the functionalization of 2,6-Dibromo-4-methylaniline. This versatile building block offers two reactive bromine atoms, enabling the synthesis of a diverse range of 2,6-disubstituted-4-methylaniline derivatives with potential applications in medicinal chemistry and materials science. This document presents a comparative analysis of reaction products, quantitative yield data from analogous systems, detailed experimental protocols, and visual workflows to aid in the selection of the optimal synthetic strategy.
Performance Comparison: Suzuki Coupling vs. Buchwald-Hartwig Amination
The choice between Suzuki and Buchwald-Hartwig reactions for the derivatization of this compound depends on the desired final product: C-C bond formation to create biaryl structures or C-N bond formation to introduce amino groups.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl halide with an organoboron reagent, typically a boronic acid or ester. This reaction is known for its tolerance of a wide range of functional groups and the relatively low toxicity of its boron-based reagents.
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines through the coupling of an aryl halide with an amine. This reaction has revolutionized the synthesis of complex amines and is widely used in pharmaceutical and materials chemistry.
Below is a summary of expected product types and a comparison of reaction yields for a closely related substrate, 2,6-dibromo-4-nitroaniline, in Suzuki coupling reactions. This data provides a valuable benchmark for estimating the performance of similar reactions with this compound.
Table 1: Product Comparison of Suzuki and Buchwald-Hartwig Reactions
| Reaction | Coupling Partner | Bond Formed | General Product Structure |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-C | 2,6-Diaryl-4-methylaniline |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | C-N | 2,6-Diamino-4-methylaniline derivatives |
Table 2: Quantitative Yields for Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Various Arylboronic Acids
Data from a study on a closely related substrate, 2,6-dibromo-4-nitroaniline, provides insights into expected yields.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-4-nitroaniline | 92 |
| 2 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)-4-nitroaniline | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 96 |
| 4 | 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)-4-nitroaniline | 94 |
| 5 | 4-Chlorophenylboronic acid | 2,6-Bis(4-chlorophenyl)-4-nitroaniline | 93 |
| 6 | 4-Cyanophenylboronic acid | 2,6-Bis(4-cyanophenyl)-4-nitroaniline | 89 |
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.8 equivalents)
-
Anhydrous, degassed toluene (B28343) or dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask.
-
Add sodium tert-butoxide to the flask.
-
Seal the flask and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Potential Applications of Reaction Products
The 2,6-disubstituted-4-methylaniline scaffold is a "privileged" structure in medicinal chemistry and a valuable core for functional materials.[1]
-
Medicinal Chemistry: The introduction of diverse aryl groups via Suzuki coupling or various amino functionalities through Buchwald-Hartwig amination can lead to the generation of libraries of compounds for drug discovery. Substituted anilines are key components in many kinase inhibitors used in oncology.[1][2] The 2,6-diaryl-4-methylaniline core can be explored for its potential as an anticancer agent.
-
Materials Science: The 2,6-diaryl-4-methylaniline structure can serve as a building block for novel organic electronic materials. The donor-acceptor properties of these molecules can be tuned by the selection of the coupled aryl groups, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The photophysical properties, such as absorption and emission wavelengths, can be tailored by varying the substituents.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical, electrochemical and solid state properties of diketopyrrolopyrrole based molecular materials: importance of the donor group - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,6-Dibromo-4-methylaniline: A Procedural Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 2,6-Dibromo-4-methylaniline due to its hazardous properties. This guide provides essential safety and logistical information for its proper disposal.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[1][2] Proper disposal is not merely a matter of laboratory best practice but a legal and safety imperative. The consensus from safety data sheets (SDS) is that this chemical waste must be handled by a licensed and approved waste disposal facility.[1][2]
Key Disposal Principles
The primary directive for the disposal of this compound and its containers is to consign them to a licensed hazardous waste disposal company.[1][2] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste is inappropriate and unsafe.
Operational Disposal Plan: Step-by-Step Guidance
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
The container must be robust, chemically resistant, and clearly marked with the chemical name and appropriate hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be a designated hazardous waste accumulation point with secondary containment to prevent the spread of material in case of a leak.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will work with a certified waste disposal contractor who has the permits and expertise to handle and transport hazardous chemical waste in compliance with all local, state, and federal regulations.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound being discarded.
-
Complete any hazardous waste manifest forms provided by the EHS department or the disposal company. This is a legal requirement for tracking hazardous waste from "cradle to grave."
-
Personal Protective Equipment (PPE) During Handling and Disposal
When handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before use.[2] |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[1][2] |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, consider a chemical-resistant apron or suit.[1] |
| Respiratory Protection | If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3] |
Spill and Contamination Cleanup
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as listed in the table above.
-
For small spills, carefully sweep or scoop up the solid material, avoiding dust generation.[3]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your EHS department immediately.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the detailed instructions found in the Safety Data Sheet (SDS) for this compound or the specific protocols of your institution. Always consult the SDS and your organization's EHS department before handling and disposing of this chemical.
References
Personal protective equipment for handling 2,6-Dibromo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,6-Dibromo-4-methylaniline (CAS No. 6968-24-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Regulatory Standards |
| Eye and Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically resistant gloves. Specific material breakthrough times for this compound are not readily available. Select gloves based on resistance to similar aromatic amines and halogenated compounds. Nitrile or neoprene gloves are generally recommended for handling aniline (B41778) compounds, but always consult the glove manufacturer's compatibility data. | EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if working with the powder outside of a ventilated enclosure. A particulate filter conforming to EN 143 is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149.[2][4] |
| Protective Clothing | Lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin exposure. | Consult institutional safety guidelines. |
Note on Occupational Exposure Limits: As of the latest revisions of available Safety Data Sheets, specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[2] Therefore, it is crucial to handle this compound with a high degree of caution and always aim to minimize exposure.
Step-by-Step Handling Protocol
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid powder to minimize dust inhalation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.
2.2. Chemical Handling
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[1]
-
Minimize Dust: When handling the solid form, minimize the generation of dust.
-
No Consumption: Do not eat, drink, or smoke in the area where this chemical is being handled or stored.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
2.3. Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all residues and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound(6968-24-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
